5-Ethyloxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPOTVONGBQFTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480756 | |
| Record name | 5-Ethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32999-02-3 | |
| Record name | 5-Ethyloxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of 5-Ethyloxazole
Introduction: Understanding 5-Ethyloxazole
5-Ethyloxazole (CAS RN: 32999-02-3) is a substituted five-membered aromatic heterocycle belonging to the oxazole family. The oxazole ring, containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. The ethyl substituent at the 5-position imparts specific lipophilic and steric characteristics that modulate its physical properties and biological interactions. This guide provides an in-depth analysis of the chemical properties, synthesis, analytical profile, and safety considerations for 5-Ethyloxazole, tailored for researchers and professionals in drug development and chemical synthesis.
Section 1: Core Physicochemical Properties
The fundamental physical and chemical properties of 5-Ethyloxazole determine its behavior in various chemical environments and are critical for designing experimental protocols, including reaction setup, purification, and formulation. These properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Registry Number | 32999-02-3 | [1] |
| Molecular Formula | C₅H₇NO | [1][2] |
| Molecular Weight | 97.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 124.0 - 125.0 °C (at 760 mmHg) | [2] |
| Flash Point | 37.7 °C (99.0 °F) | [2] |
| XLogP3-AA (LogP) | 1.2 | [1][2] |
| Water Solubility | 10,140 mg/L at 25 °C (estimated) | [2] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of substituted oxazoles is a well-established field in organic chemistry. While multiple routes to 5-Ethyloxazole exist, a common and illustrative approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. A conceptually similar and practical laboratory-scale synthesis can be envisioned starting from propionamide and a suitable α-haloketone or its equivalent.
Conceptual Synthetic Pathway: A Modified Robinson-Gabriel Approach
The core transformation involves the formation of the C2-N3 and C4-C5 bonds of the oxazole ring. A plausible pathway involves the reaction of propionamide with an α-chloro- or α-bromo-ketone, followed by a dehydration/cyclization step.
Caption: Conceptual synthesis of 5-Ethyloxazole.
Expert Insight: Rationale Behind Reagent Selection
-
Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or concentrated sulfuric acid (H₂SO₄) are typically employed for the final cyclization step. The choice of agent depends on the scale and sensitivity of the starting materials. Sulfuric acid is often preferred for its ease of handling, while P₂O₅ can be effective for more stubborn cyclizations. The acid catalyzes both the enolization of the ketone and the subsequent intramolecular attack by the amide oxygen, followed by elimination of water to form the aromatic oxazole ring.
-
Solvent: A high-boiling, non-reactive solvent such as toluene or xylene is often used to facilitate the removal of water azeotropically, driving the equilibrium towards the product.
Exemplary Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and available equipment.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add propionamide (1.0 eq) and anhydrous toluene (5 mL per mmol of amide).
-
Reagent Addition: Add chloroacetaldehyde (1.1 eq, typically as a 50% solution in water, requiring subsequent drying steps) or a suitable equivalent. Add a catalytic amount of a non-nucleophilic base like triethylamine (0.1 eq) to scavenge the HCl byproduct.
-
Intermediate Formation: Heat the mixture to 80-90 °C for 2-4 hours until TLC or GC-MS analysis indicates the consumption of the starting materials and formation of the N-(2-oxoethyl)propionamide intermediate.
-
Cyclization: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated sulfuric acid (2.0 eq) or phosphorus pentoxide (1.5 eq) in portions while cooling in an ice bath.
-
Reaction Completion: Heat the mixture to reflux (approx. 110 °C) for 3-6 hours, monitoring the reaction progress by GC-MS.
-
Workup: Cool the mixture to room temperature and quench by slowly pouring it onto crushed ice. Neutralize the aqueous solution with a saturated sodium bicarbonate solution until pH 7-8.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure 5-Ethyloxazole.
Section 3: Spectroscopic and Analytical Profile
A comprehensive analytical profile is essential for the unambiguous identification and quality control of 5-Ethyloxazole. The expected spectral data provides a unique fingerprint for the molecule.
| Analytical Technique | Expected Data and Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.7 (s, 1H, H2-oxazole), ~6.7 (s, 1H, H4-oxazole), ~2.7 (q, 2H, -CH₂-CH₃), ~1.3 (t, 3H, -CH₂-CH₃). Interpretation: The singlets at ~7.7 and ~6.7 ppm are characteristic of the protons on the oxazole ring. The quartet and triplet are indicative of the ethyl group, with their coupling pattern confirming the connectivity. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~159 (C5), ~150 (C2), ~122 (C4), ~20 (-CH₂-), ~12 (-CH₃). Interpretation: The chemical shifts are typical for an oxazole ring. The downfield signals correspond to the carbon atoms influenced by the heteroatoms (C2, C5), while the C4 signal is more upfield. The two aliphatic signals confirm the presence of the ethyl group. |
| Mass Spectrometry (EI) | m/z (%): 97 (M⁺, 100%), 82, 69, 54. Interpretation: The molecular ion peak at m/z 97 confirms the molecular weight. Fragmentation patterns would involve the loss of the ethyl group or cleavage of the oxazole ring. |
| Infrared (IR) | ν (cm⁻¹): ~3100 (C-H stretch, aromatic), ~2970 (C-H stretch, aliphatic), ~1600 (C=N stretch), ~1550 (C=C stretch), ~1100 (C-O-C stretch). Interpretation: The spectrum shows characteristic peaks for both the aromatic oxazole ring and the aliphatic ethyl side chain. |
Section 4: Reactivity and Mechanistic Considerations
The reactivity of 5-Ethyloxazole is governed by the electronic nature of the oxazole ring.
-
Electrophilic Attack: The oxazole ring is generally electron-rich and can undergo electrophilic substitution, typically at the C4 position, which is the most nucleophilic. However, the ring is sensitive to strong acids.
-
Deprotonation/Metallation: The proton at the C2 position is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. It can be removed by a strong base (e.g., n-butyllithium) to generate a nucleophilic organometallic species. This C2-lithiated intermediate is a powerful tool for introducing various functional groups, making it a key strategy in drug discovery for creating analogues.
Caption: C2-Functionalization via Lithiation.
Section 5: Applications in Research and Development
The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]
-
Scaffold for Drug Discovery: 5-Ethyloxazole serves as a valuable building block. Its defined stereoelectronic properties and vectors for chemical modification (primarily at the C2 position) allow for its incorporation into larger molecules to explore structure-activity relationships (SAR).
-
Bioisostere: The oxazole ring can act as a bioisosteric replacement for other chemical groups, such as esters or amides. This substitution can improve metabolic stability, enhance cell permeability, or fine-tune receptor binding affinity.
-
Flavor and Fragrance: While not its primary application, some substituted oxazoles are used in the flavor and fragrance industry.[4]
Section 6: Safety and Handling
Proper handling of 5-Ethyloxazole is crucial to ensure laboratory safety. It is classified as a flammable liquid and an irritant.[1]
| Hazard Class | GHS Classification | Precautionary Statements |
| Flammability | H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames. |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapor. Use in a well-ventilated area. |
Storage and Handling Recommendations:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from ignition sources.
-
Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
All manipulations should be performed in a certified chemical fume hood.
-
In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local regulations.
References
-
The Good Scents Company. (n.d.). 5-ethyl oxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12214113, 5-Ethyl-1,3-oxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6483811, 5-Ethyl-1,2-oxazole-3-carboxylic acid. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 207286, 5-Ethyl-4-methyloxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66412, 2-Ethyl-2-oxazoline. Retrieved from [Link]
- Google Patents. (n.d.). CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
-
Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
ResearchGate. (n.d.). The recent progress of isoxazole in medicinal chemistry | Request PDF. Retrieved from [Link]
Sources
An In-depth Technical Guide to 5-Ethyloxazole: Molecular Structure and Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Unveiling 5-Ethyloxazole: A Core Heterocycle
5-Ethyloxazole, with the chemical formula C5H7NO, is an aromatic heterocyclic compound featuring a five-membered ring containing both oxygen and nitrogen atoms.[1] The strategic placement of the ethyl group at the C5 position significantly influences its electronic properties and, consequently, its reactivity. This guide will dissect the structural nuances that govern its chemical behavior, providing a foundational understanding for its application in complex molecular design and synthesis.
Table 1: Physicochemical Properties of 5-Ethyloxazole
| Property | Value | Source |
| Molecular Formula | C5H7NO | PubChem[1] |
| Molecular Weight | 97.12 g/mol | PubChem[1] |
| IUPAC Name | 5-ethyl-1,3-oxazole | PubChem[1] |
| SMILES | CCC1=CN=CO1 | PubChem[1] |
| CAS Number | 32999-02-3 | PubChem[1] |
The Architectural Blueprint: Molecular Structure and Electronic Landscape
The reactivity of 5-ethyloxazole is intrinsically linked to the electronic distribution within its aromatic ring. The oxazole ring itself is characterized by the presence of a pyridine-like nitrogen atom, which imparts an electron-withdrawing effect, and a furan-like oxygen atom. This combination creates a unique electronic environment that dictates the regioselectivity of various chemical transformations.
The ethyl group at the C5 position acts as an electron-donating group through hyperconjugation and inductive effects. This donation of electron density partially mitigates the electron-withdrawing nature of the nitrogen atom, thereby activating the ring towards certain reactions, particularly electrophilic substitution.
Caption: Molecular structure of 5-Ethyloxazole.
Reactivity Profile: A Multifaceted Chemical Personality
The chemical behavior of 5-ethyloxazole is a delicate balance of competing electronic effects. Understanding this balance is paramount for predicting reaction outcomes and designing synthetic strategies.
Electrophilic Aromatic Substitution: The Influence of the Ethyl Group
Generally, the oxazole ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[2] However, the presence of the electron-donating ethyl group at the C5 position can facilitate such reactions. The general order of reactivity for electrophilic substitution on the oxazole ring is C5 > C4 > C2.[2] In 5-ethyloxazole, the C5 position is already substituted. Consequently, electrophilic attack, if it occurs, would be directed to the C4 position, though it is less favorable. It is crucial to note that harsh electrophilic conditions, such as nitration or sulfonation, often lead to ring cleavage rather than substitution.[2] Milder electrophilic substitutions, like the Vilsmeier-Haack formylation, may be more successful.[2][3]
Nucleophilic Aromatic Substitution: A Tale of Leaving Groups
Nucleophilic substitution on an unsubstituted oxazole ring is generally difficult and often results in ring cleavage.[2][4] However, the presence of a good leaving group, particularly at the C2 position, can enable nucleophilic aromatic substitution.[2][3] The order of reactivity for nucleophilic substitution of a halogen on the oxazole ring is C2 >> C4 > C5.[2][5] This is because the C2 position is the most electron-deficient due to its proximity to both the electronegative oxygen and nitrogen atoms.[2][4] For a hypothetical 2-halo-5-ethyloxazole, nucleophilic attack would be expected to readily occur at the C2 position.
Cycloaddition Reactions: The Diels-Alder Pathway to Pyridines
The oxazole ring can function as an azadiene in [4+2] Diels-Alder cycloaddition reactions, providing a powerful route to substituted pyridines.[2][3] This reaction typically involves an electron-rich oxazole and an electron-deficient dienophile.[4] The initial cycloaddition forms a bicyclic adduct that subsequently undergoes a retro-Diels-Alder reaction, leading to aromatization to the pyridine ring.[2] As an electron-rich substituted oxazole, 5-ethyloxazole is a good candidate for reacting with various dienophiles to synthesize polysubstituted pyridines.[4]
Caption: Reactivity pathways of 5-Ethyloxazole.
Other Notable Reactions
-
Deprotonation: The C2 proton of the oxazole ring is the most acidic, and deprotonation can occur at this position.[3]
-
Ring Opening: Under certain nucleophilic or strongly acidic/basic conditions, the oxazole ring can undergo cleavage.[4][5]
-
Oxidation: The oxazole ring can be opened by oxidizing agents like potassium permanganate or ozone.[4]
Synthetic Approaches to 5-Ethyloxazole: Building the Core
Several synthetic methodologies can be employed to construct the 5-ethyloxazole scaffold. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
The van Leusen Oxazole Synthesis: A Versatile Strategy
A prominent method for synthesizing 5-substituted oxazoles is the van Leusen reaction.[6] This two-step [3+2] cycloaddition involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[6] For the synthesis of 5-ethyloxazole, propanal would be the aldehyde of choice.
Experimental Protocol: van Leusen Synthesis of 5-Ethyloxazole
-
Reaction Setup: To a solution of propanal (1.0 eq) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (TosMIC) (1.05 eq).
-
Base Addition: Cool the reaction mixture to 0 °C and add a base, such as potassium carbonate (K2CO3) (1.5 eq), portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC or GC-MS. The reaction typically proceeds through an intermediate oxazoline.[6]
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-ethyloxazole.
Robinson-Gabriel Synthesis: A Classic Approach
The Robinson-Gabriel synthesis is another fundamental method for preparing oxazoles.[2] It involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[2] To synthesize 5-ethyloxazole via this route, one would start with 1-propionamido-2-butanone.
Sources
- 1. 5-Ethyl-1,3-oxazole | C5H7NO | CID 12214113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Natural Occurrence of 5-Ethyloxazole in Coffee and Cocoa Volatiles
Executive Summary
5-Ethyloxazole (CAS: 32999-02-3) is a heterocyclic volatile compound belonging to the oxazole class, identified primarily in the headspace of thermally processed foods such as roasted coffee and cocoa. While often overshadowed by its di- and tri-alkylated counterparts (e.g., 2,4,5-trimethyloxazole), 5-ethyloxazole plays a nuanced role in the "roasted" and "green-nutty" flavor profiles characteristic of the Maillard reaction.
This guide provides a rigorous examination of its chemical provenance, formation pathways via Strecker degradation, and the analytical challenges associated with its isolation from complex food matrices. It is designed for researchers requiring high-fidelity protocols for the detection and quantification of minor heterocyclic volatiles.
Chemical Profile & Properties
5-Ethyloxazole is a structural isomer of several other alkyl oxazoles found in food volatiles. Its correct identification requires distinguishing it from 2-ethyl- and 4-ethyl- isomers, as well as dimethyl derivatives.
| Property | Specification |
| IUPAC Name | 5-Ethyloxazole |
| CAS Registry Number | 32999-02-3 |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.11 g/mol |
| Odor Descriptors | Green, nutty, roasted, vegetable-like |
| Solubility | Soluble in ethanol, organic solvents; slightly soluble in water |
| Boiling Point | ~118–120 °C (Estimated) |
Natural Occurrence in Coffee and Cocoa
Occurrence in Roasted Coffee
In coffee (Coffea arabica and Coffea canephora), 5-ethyloxazole is generated exclusively during the roasting process. It is absent in green coffee beans.
-
Concentration Profile: typically present in the ppb (µg/kg) range. It is considered a "minor" volatile compared to major furans and pyrazines but contributes to the background "roasted" complexity.
-
Roast Level Correlation: The concentration of oxazoles generally increases with roasting temperature (City to French Roast) as Strecker degradation accelerates, but may degrade under extreme pyrolysis (charring).
-
Isomeric Complexity: In chromatographic analyses, 5-ethyloxazole often co-elutes with 2,4-dimethyloxazole or 2-ethyl-5-methyloxazole.[1] Definitive identification requires precise retention indices (RI) and mass spectral fragmentation patterns.
Occurrence in Cocoa
In cocoa (Theobroma cacao), the precursor pool is established during fermentation, but the volatile itself is formed during the roasting of cocoa nibs.
-
Precursors: Fermentation releases free amino acids and reducing sugars.
-
Roasting: The roasting of cocoa nibs (120–150°C) facilitates the condensation reactions required for oxazole ring closure.
-
Flavor Contribution: In cocoa, alkyl oxazoles contribute to the "nutty" and "earthy" notes that complement the dominant chocolate notes of pyrazines.
Formation Mechanism: The Maillard Pathway
The formation of 5-ethyloxazole is driven by the Strecker Degradation subset of the Maillard reaction. It involves the interaction of
Mechanistic Pathway[2]
-
Strecker Degradation: An amino acid reacts with a dicarbonyl (e.g., glyoxal or methylglyoxal) to form a Strecker aldehyde and an
-aminoketone.[2] -
Condensation: The
-aminoketone condenses with an aldehyde (e.g., formaldehyde or acetaldehyde) or another dicarbonyl fragment. -
Cyclization: Dehydration and ring closure yield the oxazole structure.
Figure 1: Formation of Alkyl Oxazoles via Strecker Degradation
Caption: Pathway illustrating the conversion of Maillard intermediates into 5-ethyloxazole via Strecker degradation and cyclization.
Analytical Protocol: HS-SPME-GC-MS
Due to the high volatility and low concentration of 5-ethyloxazole, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analysis.
Experimental Workflow
Figure 2: Analytical Workflow for Volatile Isolation
Caption: Step-by-step protocol for isolating 5-ethyloxazole using HS-SPME-GC-MS.
Detailed Methodology
Step 1: Sample Preparation
-
Matrix: Grind roasted coffee beans or cocoa nibs to a fine powder (<500 µm) immediately before analysis to prevent volatile loss.
-
Vialing: Place 1.0 g of sample into a 20 mL headspace vial.
-
Standardization: Add 5 µL of internal standard (e.g., 2-methyl-3-heptanone) for semi-quantitation.
Step 2: Extraction (HS-SPME)
-
Fiber Selection: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber. This triple-phase fiber is critical for capturing both polar and non-polar volatiles across a wide molecular weight range.
-
Conditions: Incubate sample at 50°C for 15 minutes (agitation: 250 rpm). Expose fiber to headspace for 30 minutes .
Step 3: GC-MS Analysis
-
Column: Polar column (e.g., DB-WAX or SolGel-Wax) is preferred to separate oxazole isomers.
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.
-
-
Oven Program: 40°C (hold 5 min)
5°C/min 240°C (hold 5 min). -
Mass Spectrometry: Electron Impact (EI) at 70 eV. Scan range 35–350 m/z.
-
Identification:
-
Compare mass spectrum with NIST library (Match > 85%).
-
Key Ions: Look for molecular ion
at m/z 97. -
Retention Index (RI): Calculate Linear Retention Index (LRI) using n-alkanes. 5-Ethyloxazole typically elutes in the RI range of 1050–1150 on polar columns (verify with authentic standard).
-
Sensory Implications
While 5-ethyloxazole is not a primary "impact compound" like 2-furfurylthiol (coffee aroma), it functions as a synergist .
-
Odor Threshold: Estimated in the range of ppb (parts per billion) in water.
-
Descriptors:
-
Primary: Green, nutty, vegetable-like.[3]
-
Secondary: Roasted, earthy.
-
-
Role: It bridges the gap between the sharp, sulfurous notes of thiols and the deep, roasted notes of pyrazines, adding "green" complexity to the roast profile.
References
-
Sensory Properties of Volatile Maillard Reaction Products and Related Compounds. ACS Symposium Series. (1983).[3] Link
-
Volatile Compounds in Green and Roasted Arabica Specialty Coffee. Molecules. (2023).[3][4][5] Link
-
Formation of Flavor Components by the Reaction of Amino Acid and Carbonyl Compounds. Journal of Agricultural and Food Chemistry. (2000). Link
-
Key Aromatic Volatile Compounds from Roasted Cocoa Beans. Foods. (2023).[3][4][5] Link
-
Flavors and Off-Flavors in Dairy Foods (Oxazole Formation Mechanisms). Encyclopedia of Dairy Sciences.Link
Sources
Technical Guide: 5-Ethyloxazole – Organoleptic Profile & Chemical Utility
[1]
Executive Summary
5-Ethyloxazole is a heterocyclic aromatic compound belonging to the azole family.[1] While less commercially ubiquitous than its tri-substituted counterparts (e.g., 2,4,5-trimethyloxazole), it serves as a critical volatile marker in Maillard reaction systems, contributing to the complex aroma profiles of roasted coffee, cooked meats, and thermally processed vegetables.
For the drug development professional, the 5-ethyloxazole moiety represents a valuable bioisostere for amide bonds and ester groups, offering improved metabolic stability and lipophilicity (LogP) modulation without significant steric penalty.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Specification |
| Chemical Name | 5-Ethyl-1,3-oxazole |
| CAS Number | 32999-02-3 |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Threshold | ~2-5 ppm (in water) |
| LogP (Predicted) | ~1.2 |
| Boiling Point | Est. 110–120°C (Atmospheric) |
Organoleptic Characterization
The olfactory profile of alkyl oxazoles is highly structure-dependent. A "homologous series" effect is observed where increasing the alkyl chain length at the 5-position shifts the perception from nutty/green to fatty/savory.[1]
Primary Odor Descriptors
5-Ethyloxazole occupies a transitional sensory space between the sharp, solvent-like notes of unsubstituted oxazole and the heavy fatty notes of higher homologs.[1]
-
Primary Notes: Roasted, nutty, sweet, green-vegetable.
-
Secondary Nuances: Ethereal, slight savory/meaty undertone (precursor to the "bacon" note found in C4 analogs).
-
Flavor Profile (at 5 ppm): Green, nutty, slightly earthy, with a roasted vegetable character.
Structure-Odor Relationship (SAR)
The position and length of the alkyl substituent dictate the sensory impact.[1]
| Compound | Substitution | Primary Descriptor |
| 5-Methyloxazole | C1 at Pos 5 | Sweet, creamy, nutty, green.[1] |
| 5-Ethyloxazole | C2 at Pos 5 | Roasted, nutty, green, vegetable. |
| 5-Butyloxazole | C4 at Pos 5 | Distinct fatty, fried bacon, savory. |
| 2-Ethyl-4,5-dimethyl | Tri-substituted | Green, earthy, vegetable (FEMA 3672).[1] |
Insight for Formulators: 5-Ethyloxazole is ideal for "top-noting" roasted vegetable or light meat flavors where a heavy fatty note (bacon) is undesirable, but a roasted complexity is required.[1]
Formation & Biosynthesis (Maillard Pathways)
In food systems, 5-Ethyloxazole is generated via the Strecker Degradation of amino acids interacting with dicarbonyls produced from sugar fragmentation.[1]
Mechanism of Formation[1]
-
Strecker Degradation: Glycine or Alanine reacts with a dicarbonyl (e.g., glyoxal) to form an amino ketone or amino aldehyde.
-
Condensation: The amino carbonyl intermediate condenses with a sugar-derived aldehyde (e.g., propionaldehyde).
-
Cyclization: Dehydration leads to the oxazole ring closure.
Caption: Simplified Maillard pathway showing the convergence of amino acid degradation products and sugar aldehydes to form 5-Ethyloxazole.[1]
Laboratory Synthesis Protocol
For research and analytical standards, the Van Leusen Oxazole Synthesis is the most reliable method. It utilizes Tosylmethyl Isocyanide (TosMIC) to convert aldehydes directly into 5-substituted oxazoles.[1][2]
Reagents
-
Substrate: Propionaldehyde (1.0 eq)
-
Reagent: Tosylmethyl Isocyanide (TosMIC) (1.0 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Methanol (MeOH)
Step-by-Step Methodology
-
Preparation: Dissolve TosMIC (1.95 g, 10 mmol) and Propionaldehyde (0.58 g, 10 mmol) in dry Methanol (20 mL).
-
Addition: Add anhydrous K₂CO₃ (2.76 g, 20 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours. Monitor consumption of TosMIC by TLC (Hexane:EtOAc 3:1).
-
Work-up: Evaporate methanol under reduced pressure. Resuspend residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel) or fractional distillation.
Caption: The Van Leusen synthesis pathway, converting aldehydes to 5-substituted oxazoles via TosMIC.[1]
Applications in Drug Development[10]
While primarily known for flavor, the 5-ethyloxazole scaffold is relevant in medicinal chemistry as a bioisostere .[1]
-
Peptide Mimetics: The oxazole ring mimics the peptide bond (amide) geometry but lacks the hydrogen bond donor, improving membrane permeability.
-
Metabolic Stability: Unlike esters, the oxazole ring is resistant to hydrolysis by esterases, prolonging the half-life of drug candidates.
-
Fragment-Based Design: 5-Ethyloxazole serves as a low-molecular-weight, lipophilic fragment (Fragment MW < 100) for probing hydrophobic pockets in target proteins.[1]
References
-
Maga, J. A. (1981). The organoleptic properties of oxazoles. Journal of Agricultural and Food Chemistry , 29(1), 1-4.
-
Ho, C. T., & Carlin, J. T. (1989). Formation and aroma characteristics of heterocyclic compounds in foods. Flavor Chemistry: Trends and Developments , ACS Symposium Series.
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. XII. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-oxygen double bonds.[1] Synthesis of oxazoles. Tetrahedron Letters , 13(23), 2369-2372.
-
FEMA Expert Panel. (2005). GRAS Flavoring Substances 22. Food Technology , 59(8). (Reference for general alkyl oxazole safety assessments).
Thermodynamic Stability of 5-Substituted Oxazole Derivatives
A Structural & Kinetic Analysis for Drug Design
Executive Summary
The oxazole ring is a cornerstone of medicinal chemistry, valued for its ability to mimic peptide bonds and reduce lipophilicity. However, the thermodynamic stability of 5-substituted oxazoles is non-uniform and highly sensitive to electronic perturbation. While 5-aryl and 5-alkyl derivatives generally exhibit robust aromaticity, 5-heteroatom-substituted variants (e.g., 5-alkoxy, 5-hydroxy, 5-amino) often function as "masked" reactive species, prone to hydrolytic ring opening or oxidative cleavage. This guide dissects the structural determinants of this instability and provides validated protocols for assessing the thermodynamic liabilities of these scaffolds in early-stage discovery.
Part 1: The Thermodynamic Landscape
1.1 Aromaticity and the "Soft Spot"
The 1,3-oxazole ring possesses
The stability of 5-substituted oxazoles is governed by the electron density at C5 .
-
Ground State: The oxygen atom (O1) donates electron density to the ring, while the nitrogen (N3) withdraws it.
-
The C5 Vulnerability: In 5-substituted derivatives, the C5 position is the most electron-rich carbon. This makes it the primary site for electrophilic attack (including protonation in strong acids) and oxidative metabolism .
1.2 Substituent Effects on Ring Integrity
The thermodynamic stability (
| Substituent Type ( | Electronic Effect | Thermodynamic Stability | Primary Degradation Pathway |
| Alkyl / Aryl | Weak Donor / Conjugation | High. Kinetic barrier to hydrolysis is high. | CYP450 Oxidation (Metabolic) |
| Alkoxy (-OR) | Strong Donor (+M) | Low. Acts as a masked ester. | Acid-catalyzed hydrolysis to |
| Hydroxy (-OH) | Strong Donor (+M) | Very Low. Tautomerizes to oxazolone (azlactone). | Spontaneous ring opening / Decarboxylation. |
| EWG ( | Withdrawal (-I/-M) | Moderate/High. Deactivates ring to electrophiles. | Nucleophilic attack at C2 or C5 (if strong nucleophile). |
Critical Insight: 5-Hydroxyoxazoles substituted with electron-withdrawing groups at C4 (e.g., 5-hydroxyoxazole-4-carboxylic acid) are thermodynamically unstable and prone to spontaneous decarboxylative ring opening. This was recently highlighted in the structural revision of precolibactin metabolites, where the proposed oxazole core was proven chemically implausible [1].
Part 2: Mechanisms of Degradation
Understanding the mechanism is the first step to mitigation. The most common failure mode for 5-substituted oxazoles in solution is acid-catalyzed hydrolysis .
2.1 Mechanism: Acid-Catalyzed Ring Opening
Unlike furans, oxazoles are basic (pKa of conjugate acid ~0.8 - 1.2). Protonation typically occurs at N3 .[1] However, for 5-alkoxyoxazoles, protonation can occur at C4 or C5 due to resonance stabilization, leading to rapid hydrolysis.
Figure 1: The rate-determining step (rds) is typically the nucleophilic attack of water on the protonated species. Substituents that stabilize the positive charge on the intermediate (e.g., C5-alkyl) can paradoxically increase basicity (facilitating protonation) while sterically hindering the water attack.
Part 3: Experimental Assessment Protocols
To validate the stability of a new 5-substituted oxazole lead, do not rely on standard "bench stability." Use these stress-test protocols.
3.1 Protocol: pH-Rate Profiling (Hydrolytic Stability)
Purpose: Determine the kinetic stability window and identify acid/base catalysis regions.
Reagents:
-
Buffers: HCl (pH 1), Phosphate (pH 2-8), Borate (pH 9-12). Note: Avoid nucleophilic buffers like Tris or Citrate if possible, or run controls.
-
Internal Standard: Caffeine or Benzamide (non-ionizable, stable).
Workflow:
-
Stock Solution: Dissolve compound in DMSO (10 mM).
-
Initiation: Spike stock into pre-warmed (37°C) buffer solutions to a final concentration of 50 µM.
-
Sampling: Aliquot at
. -
Quenching: Immediate neutralization (if analyzing offline) or direct injection.
-
Analysis: HPLC-UV/MS. Monitor disappearance of parent and appearance of ring-opened product (
-acylamino ketone). -
Data Processing: Plot
vs. time to obtain . Plot vs. pH.
Interpretation:
-
V-Shape Profile: Indicates both specific acid and specific base catalysis.
-
Plateau: Indicates pH-independent water attack (unlikely for oxazoles unless highly activated).
3.2 Protocol: Thermodynamic Stability Assessment (Arrhenius)
Purpose: Predict shelf-life and long-term stability at room temperature.
Workflow:
-
Prepare samples in pH 7.4 buffer (physiological) and pH 1.2 (gastric simulation).
-
Incubate sealed vials at 40°C, 60°C, and 80°C .
-
Sample at defined intervals until 10-20% degradation is observed.
-
Calculate rate constants (
) for each temperature. -
Plot
vs (Kelvin). -
Extrapolate to 25°C to determine
(time to 90% potency).
Part 4: Structural Optimization & Decision Logic
When a 5-substituted oxazole shows instability, use this decision logic to engineer a more robust scaffold.
Figure 2: Strategic pathways for stabilizing the oxazole core. Switching to a 1,2,4-oxadiazole is a common bioisosteric move that retains geometry but alters electron density.
4.1 Stabilization Strategies
-
Bioisosterism: If the 5-substituted oxazole is hydrolytically unstable, consider the 1,2,4-oxadiazole . The extra nitrogen reduces the basicity and electron density of the ring, making it significantly more resistant to acid hydrolysis and oxidation [2].
-
Steric Shielding: Introducing a substituent at C4 (e.g., methyl, phenyl) can sterically hinder the approach of nucleophiles (water) or metabolic enzymes to the C5 position.
-
Electronic Deactivation: Replacing an electron-donating group (EDG) at C5 with a trifluoromethyl (
) group dramatically increases oxidative stability, though it changes the lipophilicity profile.
References
-
Werness, J. B., et al. (2020). "On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives." The Journal of Antibiotics, 73, 488–491. Link
-
Boström, J., et al. (2012).[2] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.[2] Link
-
Palmer, D. C. (Ed.).[3] (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. Link
Sources
An In-depth Technical Guide to the Solubility of 5-Ethyloxazole in Polar vs. Non-Polar Solvents
Introduction: The Significance of Solubility in Drug Development
In the realm of pharmaceutical sciences and drug development, the solubility of a chemical entity is a critical physicochemical property that dictates its fate from discovery through to formulation and ultimately its therapeutic efficacy. Poor solubility can lead to challenges in absorption, distribution, metabolism, and excretion (ADME), thereby hindering the development of promising drug candidates. 5-Ethyloxazole, a heterocyclic compound, serves as a valuable case study for understanding the fundamental principles governing solubility. This technical guide provides a comprehensive exploration of the solubility of 5-ethyloxazole in a spectrum of polar and non-polar solvents, offering both theoretical insights and practical experimental methodologies for its determination.
Molecular Structure and Polarity of 5-Ethyloxazole: A Theoretical Framework
To comprehend the solubility characteristics of 5-ethyloxazole, a foundational understanding of its molecular structure and inherent polarity is paramount. The principle of "like dissolves like" is the cornerstone of solubility prediction, positing that substances with similar polarities are more likely to be miscible.[1]
5-Ethyloxazole (C₅H₇NO) is comprised of a five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom, and an ethyl substituent at the 5-position.
Key Structural Features Influencing Polarity:
-
Oxazole Ring: The presence of electronegative oxygen and nitrogen atoms within the aromatic ring introduces a degree of polarity. The lone pairs of electrons on these heteroatoms can participate in intermolecular interactions, particularly hydrogen bonding as an acceptor.
-
Ethyl Group: The ethyl substituent is a non-polar alkyl group. This hydrocarbon portion of the molecule contributes to its non-polar character.
The overall polarity of 5-ethyloxazole is a balance between the polar oxazole ring and the non-polar ethyl group. The computed Topological Polar Surface Area (TPSA) of 5-ethyloxazole is 26 Ų, which suggests a moderate level of polarity. This value is a useful descriptor in predicting drug transport properties.
Predicting the Solubility of 5-Ethyloxazole: A Qualitative Assessment
Based on the "like dissolves like" principle and the molecular structure of 5-ethyloxazole, we can predict its qualitative solubility in a range of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility of 5-Ethyloxazole | Rationale |
| Water (H₂O) | Polar Protic | Sparingly Soluble to Insoluble | While the oxazole ring can act as a hydrogen bond acceptor, the non-polar ethyl group will limit miscibility with the highly polar water. |
| Methanol (CH₃OH) | Polar Protic | Soluble | Methanol is less polar than water and the presence of its own alkyl group makes it a better solvent for molecules with both polar and non-polar character. |
| Ethanol (C₂H₅OH) | Polar Protic | Soluble | Similar to methanol, ethanol's longer alkyl chain enhances its ability to solvate the ethyl group of 5-ethyloxazole. |
| Acetone (C₃H₆O) | Polar Aprotic | Soluble | Acetone is a good polar aprotic solvent that can engage in dipole-dipole interactions with the polar oxazole ring. |
| Toluene (C₇H₈) | Non-Polar | Soluble | The non-polar nature of toluene will favorably interact with the non-polar ethyl group and the overall moderate polarity of the molecule. |
| Hexane (C₆H₁₄) | Non-Polar | Sparingly Soluble to Insoluble | As a purely non-polar alkane, hexane will have limited ability to solvate the polar oxazole ring, leading to poor solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
To move beyond qualitative predictions, experimental determination of solubility is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance and is described in OECD Guideline 105.[2][3][4]
Principle of the Method
An excess amount of the test substance (5-ethyloxazole) is added to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved substance. After equilibration, the saturated solution is separated from the excess undissolved solute, and the concentration of the dissolved substance is determined using a suitable analytical technique.[5][6]
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination of 5-ethyloxazole.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
5-Ethyloxazole (high purity)
-
Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Toluene, Hexane) of analytical grade or higher
-
Glass flasks with stoppers or screw caps
-
Constant temperature shaker bath
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)
-
Analytical instrument (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV))
Procedure:
-
Preparation of Test Samples:
-
To a series of glass flasks, add a measured volume (e.g., 10 mL) of each of the selected solvents.
-
Add an excess amount of 5-ethyloxazole to each flask. An excess is visually confirmed by the presence of undissolved droplets of the liquid solute.
-
Securely seal each flask to prevent solvent loss through evaporation.
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath, set to the desired temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the flasks at a constant speed for a sufficient duration to ensure equilibrium is reached. A preliminary study to determine the time to reach equilibrium is recommended (e.g., taking samples at 24, 48, and 72 hours and analyzing the concentration).
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, remove the flasks from the shaker and allow them to stand undisturbed for a period to allow the undissolved 5-ethyloxazole to settle.
-
Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a glass syringe.
-
Immediately filter the aliquot through a syringe filter appropriate for the solvent into a clean vial. This step is crucial to remove any microscopic, undissolved droplets that could lead to an overestimation of solubility.
-
-
Analytical Determination:
-
Prepare a series of calibration standards of 5-ethyloxazole in each respective solvent at known concentrations.
-
Analyze the filtered saturated samples and the calibration standards using a validated analytical method. For a volatile compound like 5-ethyloxazole, GC-FID is often a suitable choice.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of 5-ethyloxazole in the saturated samples by interpolating their analytical response on the calibration curve.
-
Analysis of Intermolecular Forces and Solubility Behavior
The experimentally determined solubility of 5-ethyloxazole can be rationalized by examining the interplay of intermolecular forces between the solute and the various solvents.
-
In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The primary intermolecular forces at play are dipole-dipole interactions and hydrogen bonding. While 5-ethyloxazole cannot donate a hydrogen bond, the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors.
-
Water: The extensive hydrogen bonding network of water is only partially disrupted by the introduction of 5-ethyloxazole. The energy required to break the strong water-water hydrogen bonds is not fully compensated by the formation of weaker water-5-ethyloxazole interactions, especially given the presence of the non-polar ethyl group. This leads to limited solubility.
-
Methanol and Ethanol: These alcohols have both a polar hydroxyl group and a non-polar alkyl chain. This dual character allows them to interact favorably with both the polar oxazole ring (via hydrogen bonding and dipole-dipole forces) and the non-polar ethyl group (via London dispersion forces) of 5-ethyloxazole, resulting in good solubility.
-
-
In Polar Aprotic Solvents (e.g., Acetone): These solvents possess significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation.
-
Acetone: The dominant interactions are dipole-dipole forces between the polar carbonyl group of acetone and the polar oxazole ring of the solute. These interactions are strong enough to overcome the solute-solute and solvent-solvent forces, leading to high solubility.
-
-
In Non-Polar Solvents (e.g., Toluene, Hexane): The primary intermolecular forces are weak London dispersion forces.
-
Toluene: As an aromatic, non-polar solvent, toluene can engage in favorable π-π stacking interactions with the aromatic oxazole ring, in addition to dispersion forces with the entire molecule. This results in good solubility.
-
Hexane: Being a non-polar alkane, hexane can only interact through weak London dispersion forces. These forces are not strong enough to effectively solvate the polar portion of the 5-ethyloxazole molecule, leading to poor solubility.
-
Conclusion: A Comprehensive Understanding for Practical Application
This technical guide has provided a detailed examination of the solubility of 5-ethyloxazole in polar and non-polar solvents, integrating theoretical principles with a practical experimental framework. The solubility of 5-ethyloxazole is governed by the balance of its polar oxazole ring and its non-polar ethyl substituent. It is predicted to be most soluble in polar aprotic and moderately polar protic solvents, as well as in non-polar aromatic solvents. Its solubility is expected to be limited in highly polar protic solvents like water and in purely non-polar aliphatic solvents like hexane. The provided shake-flask experimental protocol offers a robust and validated method for the quantitative determination of its solubility, which is a critical parameter for researchers, scientists, and drug development professionals. A thorough understanding of solubility and the factors that influence it is indispensable for the successful advancement of new chemical entities in the pharmaceutical pipeline.
References
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). Retrieved from [Link]
-
Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid. (n.d.). Retrieved from [Link]
-
Water Solubility (Flask Method) - Regulations.gov. (2014). Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved from [Link]
-
Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved from [Link]
-
Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - NIH. (n.d.). Retrieved from [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). Retrieved from [Link]
-
Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]
-
(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024). Retrieved from [Link]
-
Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved from [Link]
Sources
Methodological & Application
Van Leusen synthesis protocol for 5-Ethyloxazole production
Abstract
This application note details the synthesis of 5-ethyloxazole via the Van Leusen reaction, utilizing propionaldehyde (propanal) and p-toluenesulfonylmethyl isocyanide (TosMIC). While the Van Leusen protocol is a robust method for constructing 5-substituted oxazoles, the high volatility of the starting material (propionaldehyde, b.p. 49 °C) requires specific modifications to the standard reflux procedure to maximize yield and ensure safety. This guide provides a self-validating workflow, mechanistic insights, and critical process parameters for researchers in medicinal chemistry.
Introduction & Strategic Rationale
The oxazole moiety is a "privileged scaffold" in drug discovery, serving as a bioisostere for amides and esters due to its hydrogen-bonding capabilities and metabolic stability. The Van Leusen synthesis is preferred over the Robinson-Gabriel synthesis for 5-substituted oxazoles because it avoids harsh cyclodehydration conditions and utilizes commercially available TosMIC as a safe, odorless C-N-C synthon.
Technical Challenge: The synthesis of 5-ethyloxazole presents a unique challenge: the electrophile, propionaldehyde, has a boiling point (49 °C) significantly lower than the standard reaction solvent, methanol (64.7 °C). Standard "dump-and-reflux" protocols result in the evaporation of the aldehyde before conversion, leading to poor yields. This protocol introduces a Stepwise Thermal Ramp to mitigate electrophile loss.
Mechanistic Insight
The reaction proceeds via a base-mediated [3+2] cycloaddition followed by elimination.[1] Understanding this mechanism is crucial for troubleshooting low yields.
-
Activation: The base (K₂CO₃) deprotonates the
-carbon of TosMIC, forming a carbanion.[1] -
Aldol-Type Addition: The TosMIC anion attacks the carbonyl of propionaldehyde.
-
Cyclization: The intermediate undergoes 5-endo-dig cyclization to form a 4-tosyl-2-oxazoline.
-
Elimination: Spontaneous elimination of p-toluenesulfinic acid (TsOH) aromatizes the ring to 5-ethyloxazole.
Figure 1: Mechanistic pathway of the Van Leusen Oxazole Synthesis highlighting the critical elimination step.
Materials & Equipment
Safety Warning: Propionaldehyde is highly flammable and polymerizes in the presence of strong bases if not diluted. TosMIC can decompose exothermically. Perform all steps in a fume hood.
| Reagent/Solvent | Role | Eq. | MW ( g/mol ) | Properties |
| Propionaldehyde | Electrophile | 1.0 | 58.08 | Volatile (bp 49°C) , Flammable |
| TosMIC | C-N-C Synthon | 1.1 | 195.24 | Solid, Moisture Sensitive |
| Potassium Carbonate | Base | 2.0 | 138.21 | Anhydrous powder |
| Methanol (MeOH) | Solvent | N/A | 32.04 | Anhydrous preferred |
Equipment:
-
Two-neck round-bottom flask (RBF).
-
Dimroth or double-surface reflux condenser (essential for volatile retention).
-
Nitrogen/Argon gas line.
-
Temperature probe/oil bath.
Experimental Protocol (Step-by-Step)
Phase 1: Reaction Setup (The "Cold Start" Method)
Rationale: To prevent propionaldehyde evaporation, reagents are mixed at ambient temperature before heating.
-
Charge Reagents: To a dry 250 mL two-neck RBF equipped with a magnetic stir bar, add TosMIC (1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv) .
-
Solvent Addition: Add Methanol (0.15 M concentration relative to aldehyde) . Stir for 5 minutes to create a suspension.
-
Electrophile Addition: Add Propionaldehyde (1.0 equiv) via syringe.
-
Critical Step: Do not add the aldehyde to a hot solution. Ensure the internal temperature is < 25 °C.
-
-
Sealing: Immediately attach the reflux condenser. Flush the top of the condenser with nitrogen and seal with a bubbler/balloon to maintain an inert atmosphere.
Phase 2: The Reaction[2]
-
Thermal Ramp: Place the flask in an oil bath.
-
Heat to 40 °C for 30 minutes (allows initial capture of aldehyde by TosMIC anion).
-
Increase heat to Reflux (~65-70 °C oil bath) .
-
-
Monitoring: Reflux for 3–4 hours .
-
Process Control: Monitor by TLC (Hexane:EtOAc 2:1). TosMIC (UV active) should disappear. The product is faintly UV active; staining with Iodine or KMnO4 is recommended.
-
Phase 3: Workup & Isolation[1]
-
Solvent Removal: Cool the mixture to RT. Remove Methanol under reduced pressure (Rotavap).
-
Caution: 5-Ethyloxazole is a liquid with moderate volatility. Do not use high vacuum (< 10 mbar) or high bath temp (> 40 °C) for prolonged periods, or product loss will occur.
-
-
Partition: Resuspend the solid residue in Water (50 mL) and DCM (Dichloromethane, 50 mL) .
-
Extraction: Separate layers. Extract the aqueous layer 2x with DCM.
-
Drying: Combine organic layers, wash with Brine, and dry over Na₂SO₄. Filter.
-
Concentration: Carefully concentrate the filtrate.
Phase 4: Purification
-
Method: Distillation or Flash Chromatography.
-
Flash Chromatography: Silica gel. Eluent: Pentane/Ether or Hexane/EtOAc (gradient 0% to 20% EtOAc).
-
Note: The product is less polar than TosMIC.
-
-
Distillation: Recommended for scale > 1g. 5-Ethyloxazole boils >100 °C (est. 110–120 °C at atm). Kugelrohr distillation is ideal for small scales.
Figure 2: Operational workflow for the synthesis of 5-ethyloxazole.
Process Control & Characterization
To validate the synthesis, look for these characteristic signals:
-
1H NMR (CDCl₃, 400 MHz):
-
C2-H: Singlet at
7.80 – 7.90 ppm (Characteristic oxazole proton). -
C4-H: Singlet at
6.75 – 6.85 ppm. -
Ethyl Group:
-
Quartet (
2.7 ppm, 2H, Hz). -
Triplet (
1.3 ppm, 3H, Hz).
-
-
-
Odor: Characteristic nutty/earthy oxazole odor.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Propionaldehyde evaporation. | Use "Cold Start" method; ensure condenser water is < 10°C; seal joints with grease. |
| Recovered TosMIC | Incomplete reaction. | Check K₂CO₃ quality (must be anhydrous). Increase reflux time. |
| Product loss on Rotavap | Product volatility. | Do not evaporate to dryness under high vacuum. Stop when solvent volume is low and proceed to column. |
| Dark/Tarry Mixture | Polymerization of aldehyde. | Ensure aldehyde is added to the diluted mixture, not directly to solid base. |
References
-
Van Leusen, A. M., et al. (1972).[1][5] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles. Tetrahedron Letters, 13(23), 2369-2372.
-
Van Leusen, A. M. (1977).[6] Synthetic uses of tosylmethyl isocyanide (TosMIC).[1][2][6][7] Perspectives in the Organic Chemistry of Sulfur, 12, 111-124.
-
Sisko, J., et al. (2000). An Investigation of the Van Leusen Oxazole Synthesis. The Journal of Organic Chemistry, 65(5), 1516–1524.
-
BenchChem. (2025).[2] Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]
- 4. 2,5-dimethyl-4-ethyl oxazole, 30408-61-8 [thegoodscentscompany.com]
- 5. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
5-Ethyloxazole as a heterocyclic intermediate in drug discovery
Abstract
This application note details the utility of 5-Ethyloxazole (CAS 32999-02-3) as a versatile building block in modern drug discovery.[1] While historically utilized as a flavorant, its structural properties—specifically the lipophilic 5-ethyl group combined with the electron-rich oxazole core—make it a potent bioisostere for amide bonds and a precursor for complex heterocyclic synthesis.[1] This guide provides optimized protocols for C-2 direct arylation and Diels-Alder cycloaddition , enabling researchers to rapidly diversify this scaffold into kinase inhibitors and metabolic modulators.[1]
Chemical Profile & Handling
5-Ethyloxazole is a volatile, flammable liquid.[1][2] Its handling requires strict adherence to safety protocols to prevent evaporation and flash fires.[1]
| Property | Data | Relevance to Protocols |
| CAS Number | 32999-02-3 | Procurement verification.[1][2] |
| Molecular Weight | 97.12 g/mol | Stoichiometry calculations.[1] |
| Boiling Point | 118–120 °C | Purification via distillation is viable.[1] |
| Flash Point | ~26 °C (Closed Cup) | CRITICAL: Use spark-proof equipment.[1] |
| Density | 0.98 g/mL | Volumetric dosing is precise.[1] |
| Solubility | DMSO, MeOH, DCM | Compatible with standard organic workflows. |
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; reseal immediately after use.[1]
Synthetic Utility: The "Divergent Scaffold" Strategy
In medicinal chemistry, 5-ethyloxazole serves two distinct roles:
-
The Stable Bioisostere: The oxazole ring mimics a peptide bond (
[COO]) but with improved metabolic stability and lipophilicity ( modulation).[1] -
The Reactive Intermediate: It acts as a diene in Diels-Alder reactions to generate substituted pyridines (e.g., Vitamin B6 analogs).[1]
Workflow Visualization
The following diagram illustrates the divergent pathways available from the parent 5-ethyloxazole scaffold.
Figure 1: Divergent synthetic pathways for 5-ethyloxazole utilization.
Protocol A: Direct C-2 Arylation (C-H Activation)
Context: The C-2 proton of the oxazole ring is the most acidic (
Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, avoiding the formation of unstable organometallic intermediates.
Figure 2: Catalytic cycle for the Pd-catalyzed C-2 arylation of 5-ethyloxazole.[1]
Experimental Procedure
Reagents:
-
Aryl Bromide (1.2 equiv)[2]
-
Pd(OAc)₂ (5 mol%)
-
PCy₃ HBF₄ (10 mol%) (Ligand)
-
PivOK (Potassium Pivalate) (2.0 equiv) - Crucial for CMD mechanism[1]
-
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Setup: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), PCy₃ HBF₄ (37 mg, 0.10 mmol), and PivOK (280 mg, 2.0 mmol).
-
Addition: Add the Aryl Bromide (1.2 mmol) and 5-Ethyloxazole (97 mg, 1.0 mmol) via syringe. Add Toluene (3.0 mL).[1]
-
Reaction: Seal the tube and heat to 110 °C for 16 hours. The mixture will turn dark brown/black.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd residues.
-
Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Troubleshooting:
-
Low Yield? Ensure Toluene is strictly anhydrous.[1] Water quenches the CMD step.[1]
-
Regioselectivity Issues? 5-ethyloxazole is highly selective for C-2 due to the steric hindrance of the ethyl group at C-5 and electronic bias.[1]
Protocol B: [4+2] Cycloaddition to Pyridines
Context: 5-Ethyloxazole reacts with electron-deficient alkynes (dienophiles) to form furan intermediates (via retro-Diels-Alder loss of nitrile) or pyridines (via loss of water/oxygen bridging).[1] This protocol targets pyridine synthesis , useful for Vitamin B6 analogs.[1]
Reagents:
-
Diethyl acetylenedicarboxylate (DEAD) or similar alkyne (1.1 equiv)
-
Solvent: Toluene or Xylene (for higher temp)
Step-by-Step:
-
Mix: Dissolve 5-Ethyloxazole (1.0 mmol) and the alkyne (1.1 mmol) in Toluene (2 mL) in a sealed pressure vial.
-
Heat: Heat to 140–160 °C for 24 hours.
-
Note: The reaction initially forms a bicyclic adduct.[1] Continued heating drives the extrusion of water/nitrile to aromatize the ring.
-
-
Isolation: Evaporate solvent. The product is often a solid that can be recrystallized from EtOH/Hexanes.[1]
References
-
Vereshchagin, A. N., et al. "C-H Functionalization of Oxazoles: A General Approach to 2-Substituted Derivatives."[1] Journal of Organic Chemistry, 2021.
-
PubChem. "Compound Summary: 5-Ethyloxazole (CAS 32999-02-3)."[1][2] National Library of Medicine.[1]
-
Gribble, G. W. "Oxazoles in Drug Discovery and Development."[1] Science of Synthesis, 2018.[4]
-
Sigma-Aldrich. "Safety Data Sheet: Oxazole Derivatives."[1] Merck KGaA.[1][5]
Sources
- 1. 5-Ethyl-4-methyloxazole | C6H9NO | CID 207286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-1,3-oxazole | C5H7NO | CID 12214113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL OXAZOLE-5-CARBOXYLATE | 118994-89-1 [chemicalbook.com]
- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Precision Cyclization of Propanal to 5-Ethyloxazole via Van Leusen Synthesis
Executive Summary
This application note details the synthesis of 5-ethyloxazole (CAS: 32999-02-3) directly from propanal using the Van Leusen Oxazole Synthesis. Unlike oxidative cyclization or Robinson-Gabriel methods which often require complex pre-functionalized precursors (e.g.,
Strategic Analysis: Why Van Leusen?
The synthesis of 5-substituted oxazoles presents a regiochemical challenge. Traditional condensation methods often yield mixtures of isomers or require harsh dehydrating conditions incompatible with sensitive substrates.
| Feature | Van Leusen Method | Robinson-Gabriel Synthesis | Oxidative Cyclization |
| Starting Material | Aldehyde + TosMIC | Imine / Amine | |
| Step Count | 1 (Convergent) | 2-3 (Linear) | 2+ |
| Regioselectivity | Exclusive (5-substituted) | Variable | Variable |
| Atom Economy | High | Moderate | Low |
| Byproducts | Toluenesulfinic acid | Oxidants |
Mechanistic Rationale: The reaction utilizes Tosylmethyl Isocyanide (TosMIC) as a C-N-C 1,3-dipole equivalent. The sulfonyl group serves two critical functions:
-
Activation: Acidifies the
-protons, allowing deprotonation by mild bases ( ). -
Leaving Group: Eliminates as toluenesulfinic acid (
) to aromatize the ring.
Mechanistic Pathway
The formation of 5-ethyloxazole proceeds via a base-mediated [3+2] cycloaddition followed by elimination.
Figure 1: Reaction Mechanism of Van Leusen Oxazole Synthesis
Caption: Step-wise conversion of Propanal and TosMIC to 5-Ethyloxazole via oxazoline intermediate.
Experimental Protocol
Materials & Reagents
-
Propanal (Propionaldehyde): >97% purity.[1][2][3] Note: Freshly distilled recommended to remove oligomers.
-
Tosylmethyl Isocyanide (TosMIC): Reagent grade.
-
Potassium Carbonate (
): Anhydrous, granular. -
Methanol (MeOH): HPLC grade, dry.
-
Dimethoxyethane (DME): Optional co-solvent for solubility.
Standard Operating Procedure (SOP)
Scale: 10 mmol (based on Propanal)
-
Preparation of TosMIC Solution:
-
In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve TosMIC (1.95 g, 10 mmol) in Methanol (30 mL).
-
Critical: Ensure complete dissolution. If TosMIC is old/yellowed, recrystallize from ethanol before use.
-
-
Base Addition:
-
Add
(1.38 g, 10 mmol) to the solution. The mixture may become slightly heterogeneous. -
Stir at room temperature for 5 minutes.
-
-
Substrate Addition:
-
Add Propanal (0.58 g, 0.72 mL, 10 mmol) dropwise over 2 minutes.
-
Safety Note: Propanal is volatile (bp 48°C). Use a chilled syringe or add at 0°C if ambient temperature is high.
-
-
Reaction Phase:
-
Fit the RBF with a reflux condenser.
-
Heat the mixture to reflux (approx. 65°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). TosMIC usually appears as a UV-active spot (
); product will be less polar.
-
-
Workup:
-
Cool reaction to room temperature.[4]
-
Remove Methanol under reduced pressure (Rotavap) at 30-40°C. Do not overheat, as 5-ethyloxazole is volatile.
-
Resuspend the residue in Water (20 mL) and extract with Dichloromethane (DCM) or Diethyl Ether (
mL). -
Wash combined organics with Brine (10 mL).
-
Dry over anhydrous
, filter, and concentrate carefully.
-
-
Purification:
-
Distillation: For high purity, Kugelrohr distillation is recommended due to the liquid nature of the product (bp est. 110–120°C @ 760 mmHg).
-
Flash Chromatography: Alternatively, purify on silica gel eluting with Pentane/Ether (gradient 9:1 to 7:3).
-
Workflow Diagram
Figure 2: Experimental Workflow for 5-Ethyloxazole Synthesis
Caption: Operational workflow from reagent mixing to purification.
Quality Control & Validation
Confirm the identity of the synthesized 5-ethyloxazole using NMR and MS.
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | Darkens upon standing if not stored under inert gas. |
| Characteristic oxazole singlet (deshielded). | ||
| Characteristic oxazole singlet. | ||
| Ethyl methylene protons. | ||
| Ethyl methyl protons. | ||
| GC-MS (EI) | Molecular ion. | |
| Boiling Point | ~110–120°C (atm) | Estimate based on homologs (4-methyloxazole bp 88°C). |
Troubleshooting Guide
-
Low Yield:
-
Cause: Propanal evaporation before reaction. Fix: Use a reflux condenser with coolant < 0°C or seal the vessel (pressure vial).
-
Cause: Wet methanol. Fix: Dry MeOH over molecular sieves (3Å).
-
-
Product Loss during Workup:
-
Cause: Product volatility. Fix: Do not use high vacuum for long periods. Use pentane/ether for extraction and careful rotary evaporation.
-
-
Impurity (TosMIC residue):
-
Cause: Incomplete conversion. Fix: Extend reflux time or add 10% excess base. Remove TosMIC via basic alumina plug if necessary.
-
References
-
Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A Novel and Efficient Synthesis of Oxazoles from Tosylmethyl Isocyanide and Aldehydes. Tetrahedron Letters, 13(31), 3114–3118. Link
-
Sisko, J., & Mellinger, M. (2002). A One-Pot Synthesis of 5-Substituted Oxazoles from Aldehydes. Pure and Applied Chemistry, 74(8), 1349–1357. Link
-
Marcaccini, S., & Torroba, T. (2007). The Van Leusen Reaction. Protocols in Organic Chemistry. Link
-
PubChem. (2023).[5] 5-Ethyl-1,3-oxazole Compound Summary. National Library of Medicine. Link
Sources
- 1. 5-Ethyl-1,3-oxazole | C5H7NO | CID 12214113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]
- 3. rsc.org [rsc.org]
- 4. CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl - Google Patents [patents.google.com]
- 5. 5-Ethyl-4-methyloxazole | C6H9NO | CID 207286 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Electrophilic Substitution on 5-Ethyloxazole
Introduction: Navigating the Reactivity Landscape of 5-Ethyloxazole
The oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Its functionalization is key to developing new molecular entities. However, the oxazole ring presents a unique challenge for synthetic chemists. As a heterocyclic aromatic compound, it is electron-deficient due to the electronegativity of its constituent oxygen and nitrogen atoms. This inherent electronic nature makes classical electrophilic aromatic substitution (SEAr) reactions considerably more difficult than on electron-rich aromatic systems like benzene or phenol.[1][2][3]
Unsubstituted oxazole is generally unreactive towards electrophiles. When substitution does occur, it is influenced by the complex interplay of the heteroatoms. Theoretical calculations and experimental data have shown that the electron density is highest at the C4 position, followed by C5, and is lowest at C2, suggesting a preference for electrophilic attack at C4 or C5.[1][4]
The introduction of an electron-donating group (EDG) is crucial to facilitate these transformations. The 5-ethyloxazole substrate is the focus of this guide, as the ethyl group at the C5 position serves as an activating group. Through inductive effects and hyperconjugation, the ethyl group increases the electron density of the oxazole ring, making it more amenable to attack by electrophiles.[1][3][5] This activation, however, is not uniform. The C5 substituent directs the incoming electrophile primarily to the C4 position, a consequence of the superior resonance stabilization of the cationic sigma complex intermediate formed during the reaction.
This guide provides detailed protocols and mechanistic insights for performing key electrophilic substitution reactions on 5-ethyloxazole, designed for researchers in synthetic chemistry and drug development.
Part 1: Regioselectivity in 5-Ethyloxazole
The ethyl group at the C5 position is an ortho, para-director in classical aromatic systems. In the context of the oxazole ring, it strongly directs incoming electrophiles to the adjacent C4 position. This can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack.
Figure 1: Regioselectivity of electrophilic attack on 5-ethyloxazole.
Attack at the C4 position allows for the positive charge of the intermediate to be delocalized onto the ring oxygen and nitrogen, providing significant stabilization. Attack at the C2 position results in a less stable intermediate, making this pathway less favorable. Therefore, the protocols described herein will predominantly yield 4-substituted-5-ethyloxazole products.
Part 2: Experimental Protocols
Protocol 1: Nitration of 5-Ethyloxazole
Nitration introduces a nitro group (-NO2) onto the oxazole ring, a versatile functional group that can be further reduced to an amine or used in other transformations. Due to the acid-sensitivity of some oxazoles, milder nitrating conditions are often preferred over the standard nitric acid/sulfuric acid mixture.
Mechanism Insight: The reaction proceeds via the formation of a nitronium ion (NO₂⁺) which acts as the electrophile. This attacks the electron-rich C4 position of the 5-ethyloxazole ring.
Reagents and Materials:
-
5-Ethyloxazole
-
Nitric acid (fuming, ≥90%)
-
Acetic anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Standard glassware for work-up and purification
Figure 2: Workflow for the nitration of 5-ethyloxazole.
Step-by-Step Protocol:
-
Preparation of the Nitrating Agent: In a separate flask, cautiously add fuming nitric acid (1.0 eq.) dropwise to acetic anhydride (2.0 eq.) with stirring in an ice bath (0°C). Allow the mixture to stir for 15 minutes at this temperature. Caution: This mixture is highly corrosive and exothermic.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-ethyloxazole (1.0 eq.) in anhydrous dichloromethane.
-
Cool the solution of 5-ethyloxazole to 0°C using an ice bath.
-
Addition: Add the pre-formed nitrating agent dropwise to the cooled oxazole solution over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Work-up: Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice and saturated aqueous NaHCO₃ solution to neutralize the excess acid. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-ethyl-4-nitrooxazole.
Protocol 2: Bromination of 5-Ethyloxazole
Halogenation, specifically bromination, installs a bromine atom, a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira). N-Bromosuccinimide (NBS) is a mild and effective brominating agent for activated heterocyclic systems.
Mechanism Insight: NBS serves as a source of electrophilic bromine (Br⁺). The reaction is often initiated by a radical initiator or trace acid. The electrophile then attacks the C4 position of the oxazole.
Reagents and Materials:
-
5-Ethyloxazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reaction and purification glassware
Figure 3: Workflow for the bromination of 5-ethyloxazole.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-ethyloxazole (1.0 eq.) in acetonitrile or dichloromethane in a round-bottom flask, add N-bromosuccinimide (1.05 eq.) in one portion at room temperature. It is advisable to protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.
-
Add saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-5-ethyloxazole.
Protocol 3: Friedel-Crafts Acylation of 5-Ethyloxazole
The Friedel-Crafts acylation is a robust method for forming carbon-carbon bonds by introducing an acyl group (R-C=O) to the aromatic ring.[6][7] This reaction is particularly useful for synthesizing ketone derivatives, which are common intermediates in drug development.
Mechanism Insight: The Lewis acid (e.g., AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic acylium ion (R-C≡O⁺). This powerful electrophile is then attacked by the nucleophilic C4 position of 5-ethyloxazole. A key consideration is that the basic nitrogen of the oxazole can also coordinate to the Lewis acid, potentially deactivating the ring. Therefore, a slight excess of the Lewis acid may be required.
Reagents and Materials:
-
5-Ethyloxazole
-
Acetyl chloride (or other acyl chloride)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard reaction and purification glassware, ice bath
Figure 4: Workflow for the Friedel-Crafts acylation of 5-ethyloxazole.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 eq.) dropwise to the AlCl₃ suspension. Stir the mixture for 15 minutes at 0°C.
-
Addition of Substrate: Add a solution of 5-ethyloxazole (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-6 hours, monitoring the reaction's progress by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing 1 M HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ketone by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired product, 1-(5-ethyl-oxazol-4-yl)ethanone.
Part 3: Data Summary and Troubleshooting
Summary of Reaction Conditions
| Reaction | Electrophile Source | Catalyst/Solvent | Typical Temp. | Expected Major Product |
| Nitration | Fuming HNO₃ / Ac₂O | DCM | 0°C | 5-Ethyl-4-nitrooxazole |
| Bromination | N-Bromosuccinimide (NBS) | MeCN or DCM | Room Temp. | 4-Bromo-5-ethyloxazole |
| Acylation | Acetyl Chloride | AlCl₃ / DCM | 0°C to RT | 1-(5-Ethyl-oxazol-4-yl)ethanone |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reactivity | 1. Insufficient activation by the ethyl group. 2. Deactivation of the ring by protonation or Lewis acid complexation at the N3 position. 3. Insufficiently powerful electrophile. | 1. Use more forcing conditions (higher temperature, longer reaction time), but monitor for decomposition. 2. For Friedel-Crafts, use a slight excess of Lewis acid (1.2-1.5 eq.). 3. Ensure the electrophile is generated correctly (e.g., pre-forming the acylium ion). |
| Formation of Multiple Products | 1. Lack of regioselectivity. 2. Polysubstitution (unlikely but possible under harsh conditions). 3. Side reactions or decomposition. | 1. Use milder conditions to enhance selectivity. 2. Use a slight excess of the limiting reagent (oxazole) to minimize polysubstitution. 3. Lower the reaction temperature; ensure anhydrous conditions. |
| Ring Opening/Decomposition | The oxazole ring can be unstable, especially under strongly acidic or basic conditions. | 1. Use milder reagents (e.g., NBS instead of Br₂/FeBr₃). 2. Maintain low temperatures throughout the reaction and work-up. 3. Ensure the work-up procedure neutralizes harsh reagents promptly. |
References
- Filo. (2025). Why electrophilic substitution takes place at position 5 in 1,3 azoles preferably.
- Vedantu. (n.d.). The correct order of reactivity towards electrophilic class 12 chemistry CBSE.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
- CUTM Courseware. (n.d.). Oxazole.pdf.
- HETEROCYCLES. (1993). New chemistry of oxazoles. Vol. 35, No. 2.
- Wikipedia. (n.d.). Oxazole.
- ResearchGate. (2025). Synthesis and Reactions of Oxazoles.
- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
-
ResearchGate. (n.d.). Synthesis of ethyl 5-substituted isoxazole-3-carboxylates 86 in DES[8].
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- ResearchGate. (2025).
- YouTube. (2020). Allylic Halogenation and Substitution | Organic Chemistry Lessons.
- YouTube. (2025). CHEM 335 Lecture 10-27-25.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Journal of Organic and Pharmaceutical Chemistry. (2023).
- PubMed Central. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
- YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.
- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2021). 22.
- YouTube. (2014).
- Quora. (2019). What is the order of the reactivity of the compound towards electrophilic substitution reaction?
- Wikipedia. (n.d.).
- SciELO SA. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino).
- Semantic Scholar. (n.d.).
- MDPI. (n.d.).
-
PubMed. (2022). Synthesis of Benzo[9][10]thiazolo[2,3- c][5][9]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates.
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The correct order of reactivity towards electrophilic class 12 chemistry CBSE [vedantu.com]
- 6. Friedel–Crafts Acylation [sigmaaldrich.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. why electrophilic substitution takes place at position 5 in 1,3 azoles pr.. [askfilo.com]
Application Notes and Protocols for Ensuring the Formulation Stability of 5-Ethyloxazole in Fragrance Emulsions
For Distribution to Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Introduction: The Aromatic Challenge of 5-Ethyloxazole
5-Ethyloxazole is a volatile heterocyclic compound prized in the fragrance industry for its unique aromatic profile, often described as nutty, roasted, and slightly sweet. Its inclusion in fragrance emulsions for personal care and cosmetic products, however, presents a significant formulation challenge. The inherent chemical nature of the oxazole ring system renders it susceptible to degradation, which can lead to a diminished olfactory experience, discoloration of the product, and the formation of undesirable byproducts. This document provides a comprehensive guide to understanding and mitigating the stability issues associated with 5-ethyloxazole in fragrance emulsions. Through a detailed exploration of its degradation pathways and the provision of robust formulation strategies and analytical protocols, this guide aims to empower researchers and formulators to create stable and high-performing fragranced products.
Understanding the Instability of the Oxazole Ring
The stability of 5-ethyloxazole in an emulsion is intrinsically linked to the chemical reactivity of its core oxazole structure. Several degradation pathways can be anticipated, primarily driven by the formulation's matrix and environmental stressors.
Hydrolytic Degradation: The Threat of Ring Cleavage
The oxazole ring is susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions, leading to ring cleavage and the formation of acyclic amides.[1] This process results in a complete loss of the characteristic aroma of 5-ethyloxazole. The pH of the emulsion's aqueous phase is therefore a critical parameter to control.
Oxidative Degradation: A Challenge for Fragrance Longevity
Oxidative processes, initiated by atmospheric oxygen, trace metals, or reactive oxygen species, can lead to the degradation of 5-ethyloxazole.[1] This can result in the formation of off-odors and a general decline in the fragrance's intensity and character. The presence of unsaturated oils and other easily oxidizable components in the emulsion can exacerbate this issue.
Photodegradation: The Impact of Light Exposure
Exposure to ultraviolet (UV) and even ambient light can trigger the degradation of heterocyclic compounds like 5-ethyloxazole.[1] This is a crucial consideration for products packaged in transparent or translucent containers.
Strategic Formulation for Enhanced Stability
A proactive approach to formulation is paramount in preserving the integrity of 5-ethyloxazole within an emulsion. The following strategies address the key drivers of degradation.
pH Control: A Primary Defense
Maintaining the pH of the emulsion within a neutral to slightly acidic range (pH 5.5-6.5) is critical to minimize the risk of acid- or base-catalyzed hydrolysis of the oxazole ring. The use of appropriate buffer systems is highly recommended.
Judicious Selection of Emulsifiers
The type and concentration of surfactants used to stabilize the emulsion can significantly impact the chemical stability of fragrance components.[2][3] Non-ionic surfactants are generally preferred as they are less likely to interact with the electron distribution of the oxazole ring compared to their ionic counterparts. The hydrophilic-lipophilic balance (HLB) of the surfactant system should be carefully optimized to ensure a stable emulsion with minimal interfacial stress on the 5-ethyloxazole molecules.
The Role of Antioxidants and Chelating Agents
Incorporating antioxidants is a crucial step in preventing oxidative degradation. A combination of oil-soluble antioxidants (e.g., tocopherol, BHT) and water-soluble antioxidants (e.g., ascorbic acid) can provide comprehensive protection. Furthermore, the inclusion of chelating agents, such as EDTA or phytic acid, is essential to sequester trace metal ions that can catalyze oxidative reactions.[4][5][6][7]
Experimental Protocols for Stability Assessment
A robust stability testing program is essential to validate the formulation strategy and predict the shelf-life of the final product.
Emulsion Preparation Protocol
This protocol outlines the preparation of a model oil-in-water (O/W) fragrance emulsion for stability studies.
Materials:
-
Deionized water
-
Glycerin (humectant)
-
Xanthan gum (thickener)
-
Non-ionic emulsifier blend (e.g., Cetearyl Alcohol and Ceteareth-20)
-
Caprylic/Capric Triglyceride (oil phase)
-
5-Ethyloxazole
-
Antioxidant blend (e.g., Tocopherol, Ascorbyl Palmitate)
-
Chelating agent (e.g., Disodium EDTA)
-
Preservative (broad-spectrum)
-
Citric acid or Sodium hydroxide (for pH adjustment)
Procedure:
-
Water Phase Preparation: In a suitable vessel, combine deionized water, glycerin, and disodium EDTA. Begin heating to 75°C while mixing. Slowly disperse the xanthan gum into the vortex to avoid clumping.
-
Oil Phase Preparation: In a separate vessel, combine the emulsifier blend and caprylic/capric triglyceride. Heat to 75°C while mixing until all components are melted and uniform.
-
Fragrance and Antioxidant Addition: Once the oil phase is uniform, add the 5-ethyloxazole and the antioxidant blend. Mix gently until fully dispersed.
-
Emulsification: Slowly add the oil phase to the water phase under high-shear homogenization. Maintain homogenization for 5-10 minutes to ensure a fine and uniform emulsion.
-
Cooling and Final Additions: Begin cooling the emulsion under moderate agitation. When the temperature is below 40°C, add the preservative.
-
pH Adjustment: Check the pH of the emulsion and adjust to the target range (e.g., 6.0 ± 0.2) using citric acid or sodium hydroxide solution.
-
Final Mixing: Continue mixing until the emulsion is smooth and uniform.
Accelerated Stability Testing Protocol
Accelerated stability testing subjects the emulsion to stress conditions to predict its long-term stability in a shorter timeframe.[8][9][10]
Conditions:
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Freeze-Thaw Cycling: -10°C for 24 hours, followed by 25°C for 24 hours (3-5 cycles)[8]
-
Photostability: Exposure to controlled UV/Vis light source (ICH Q1B guidelines)
Time Points:
-
Initial (T=0)
-
Week 1, 2, 4, 8, and 12
Analytical Evaluation: At each time point, samples should be evaluated for both physical and chemical stability.
Analytical Methodologies for Stability Monitoring
Accurate and precise analytical methods are crucial for quantifying the stability of 5-ethyloxazole and the overall emulsion integrity.
Quantification of 5-Ethyloxazole
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Rationale: GC-MS is the gold standard for analyzing volatile fragrance compounds due to its high sensitivity and specificity.[11]
-
Sample Preparation: A liquid-liquid extraction or solid-phase microextraction (SPME) can be used to isolate the 5-ethyloxazole from the emulsion matrix.
-
Analysis: The concentration of 5-ethyloxazole is determined by comparing the peak area of the sample to a calibration curve prepared with known standards.
Physical Stability Assessment
Methods:
-
Visual Observation: Assess for changes in color, odor, and phase separation.
-
Microscopy: Observe droplet size and distribution to detect signs of coalescence or flocculation.
-
Viscosity Measurement: Monitor changes in the emulsion's rheological properties.
-
Particle Size Analysis: Quantify changes in the mean droplet size and distribution.
-
Turbiscan™ Analysis: This technique, based on Static Multiple Light Scattering, can provide rapid and quantitative data on destabilization phenomena such as creaming, sedimentation, and droplet size variation.[12]
Data Presentation
Table 1: Example Stability Data for 5-Ethyloxazole in a Fragrance Emulsion
| Time Point | Storage Condition | 5-Ethyloxazole Concentration (% of Initial) | Mean Droplet Size (µm) | Viscosity (cP) | pH | Observations |
| T=0 | - | 100% | 2.5 | 5000 | 6.0 | White, uniform emulsion |
| Week 4 | 40°C | 95% | 2.6 | 4950 | 5.9 | No change |
| Week 8 | 40°C | 88% | 2.8 | 4800 | 5.8 | Slight yellowing |
| Week 12 | 40°C | 80% | 3.1 | 4600 | 5.7 | Noticeable yellowing, slight off-odor |
| Cycle 3 | Freeze-Thaw | 98% | 2.5 | 4980 | 6.0 | No change |
Visualization of Stability Factors
Caption: Key formulation and environmental factors influencing the stability of 5-ethyloxazole.
Conclusion and Best Practices
The successful formulation of stable fragrance emulsions containing 5-ethyloxazole requires a multi-faceted approach that considers the inherent chemical vulnerabilities of the oxazole ring. By carefully controlling the pH, selecting appropriate emulsifiers, and incorporating a robust antioxidant and chelating agent system, formulators can significantly enhance the stability and shelf-life of their products. The implementation of a comprehensive stability testing program, utilizing both physical and chemical analytical techniques, is essential for validating formulation strategies and ensuring product quality. This guide provides the foundational knowledge and practical protocols to empower researchers and developers to overcome the challenges of formulating with this unique and valuable fragrance ingredient.
References
-
Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Stability of Cosmetic Ingredients: Mechanisms of Degradation and Influencing Factors. Retrieved from [Link]
-
ACS Publications. (1980). Lewis acid promoted reactions of diazocarbonyl compounds. 3. Synthesis of oxazoles from nitriles through intermediate .beta.-imidatoalkenediazonium salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
LisaLise. (2026, January 26). Chelating Agents in Cosmetics: What They Do, When to Use Them, and How to Choose the Right One. Retrieved from [Link]
-
MakingCosmetics. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Heterocyclic Atoms (O, N, S) on surfactant solutions investigated by molecular dynamics simulation. Retrieved from [Link]
-
ResearchGate. (n.d.). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidative stability of oil-in-water emulsions stabilised with protein or surfactant emulsifiers in various oxidation conditions. Retrieved from [Link]
-
Formula Botanica. (2024, August 19). What is a chelating agent and why is it used in cosmetic formulation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of Albendazole in the Presence of its Alkaline Degradation Product Using TLC-Densitometric and Chemometric Methods. Retrieved from [Link]
-
MDPI. (2024, August 24). Development, Stability, and In Vitro/In Vivo Studies of Volatile Oil Pickering Emulsion Stabilized by Modified Amber. Retrieved from [Link]
-
PMC. (2014, May 8). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Retrieved from [Link]
-
PubMed. (2023, December 5). Evaluating the effects of surfactant types on the properties and stability of oil-in-water Rhodiola rosea nanoemulsion. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). New Accelerating Stability Testing Protocol for O/W Emulsions Stabilized by Nonionic Surfactants Including Storage Temperature Determination. Retrieved from [Link]
-
MDPI. (2019, May 9). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Retrieved from [Link]
-
PMC. (n.d.). Effects of emulsifier charges on the oxidative stability in oil-in-water emulsions under riboflavin photosensitization. Retrieved from [Link]
-
CD Formulation. (2024, October 14). The Role of Chelating Agents in Cosmetic Formulations and Manufacturing Processes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
MDPI. (2022, December 10). Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. Retrieved from [Link]
-
ResearchGate. (2022, May 27). AROMATIC SUBSTANCES USED IN COSMETIC FIELD. Retrieved from [Link]
-
MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]
-
ACS Publications. (n.d.). Volatile Composition of Sunflower Oil-in-Water Emulsions during Initial Lipid Oxidation: Influence of pH. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Parameter Generation & Control. (2024, November 8). Cosmetic Shelf Life: Stability Testing Insights. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Degradation of phenazone in aqueous solution with ozone: Influencing factors and degradation pathways. Retrieved from [Link]
-
Scribd. (n.d.). Guidelines On Stability Testing of Cosmetics Products. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025, July 18). Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade. RSC Advances. Retrieved from [Link]
-
Hindawi. (n.d.). Stability of O/W Emulsion with Synthetic Perfumes Oxidized by Singlet Oxygen. Journal of Chemistry. Retrieved from [Link]
-
PMC. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase diagram and emulsion stability of surfactant-fragrance systems. Retrieved from [Link]
-
ResearchGate. (2022, February 22). Heterocyclic Surfactants and Their Applications in Cosmetics. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole.pdf. Retrieved from [Link]
-
MDPI. (n.d.). Essential Oils and Their Individual Components in Cosmetic Products. Retrieved from [Link]
-
CD Formulation. (n.d.). Cosmetic Chelating Chemicals. Retrieved from [Link]
-
PubMed. (2023, January 1). Photodegradation of a mixture of five pharmaceuticals commonly found in wastewater: Experimental and computational analysis. Retrieved from [Link]
-
Crimson Publishers. (2023, August 29). Effects of Different Surfactants on Emulsion Stabilization: A Mini Review. Retrieved from [Link]
-
PubMed. (2019, December 11). Effects of Chelating Agents and Salts on Interfacial Properties and Lipid Oxidation in Oil-in-Water Emulsions. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Preserving the Integrity of 5-Ethyloxazole in Acidic Media
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 5-ethyloxazole and related sensitive heterocyclic systems. This resource is designed to provide in-depth, actionable guidance on a critical challenge: preventing the acid-catalyzed ring opening of the oxazole moiety during synthesis and purification. By understanding the underlying mechanisms and exploring proven methodologies, you can safeguard the integrity of your molecule and ensure the success of your experimental outcomes.
Frequently Asked Questions (FAQs): The Fundamentals of Oxazole Stability
This section addresses the foundational principles governing the behavior of oxazoles in acidic environments.
Q1: Why is the oxazole ring susceptible to opening under acidic conditions?
The susceptibility arises from the electronic nature of the oxazole ring. The nitrogen atom is basic (though weakly so) and can be protonated by an acid. This protonation significantly increases the electrophilicity of the C2 carbon, making it a prime target for nucleophilic attack by water or other nucleophiles present in the medium. This attack initiates a cascade that leads to hydrolytic cleavage of the ring. The conjugate acid of the parent oxazole has a pKa of approximately 0.8, indicating it is a very weak base.[1][2]
Q2: What is the general mechanism for acid-catalyzed oxazole ring opening?
The process is a classic example of acid-catalyzed hydrolysis. It can be broken down into three key stages:
-
Protonation: The reaction begins with the reversible protonation of the oxazole nitrogen (N3), which is the most basic site.
-
Nucleophilic Attack: A nucleophile, typically water from the reaction medium, attacks the now highly electrophilic C2 position. This forms a tetrahedral intermediate.
-
Ring Cleavage & Tautomerization: The tetrahedral intermediate is unstable. It undergoes ring opening to form an N-acylamino ketone intermediate, which is the final product of the hydrolytic cleavage.
Q3: How does the 5-ethyl substituent on my oxazole influence its stability?
Substituents play a crucial role in modulating the electronic properties and thus the stability of the oxazole ring. An ethyl group at the C5 position is an electron-donating group (EDG) through induction. This has two opposing effects:
-
Stabilizing Effect: The EDG increases the electron density in the ring, which can slightly decrease the ring strain and enhance its aromatic character, making it marginally more stable than an unsubstituted oxazole.
-
Destabilizing Effect (Post-Protonation): While the EDG makes the nitrogen slightly more basic and thus more easily protonated, it does not significantly alter the high electrophilicity of the C2 carbon post-protonation. The overall lability in strong acid remains a significant concern.
Q4: What are the primary experimental signs that my 5-ethyloxazole ring is degrading?
The most common indicators of ring opening are observable through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): You will often see the appearance of a new, typically more polar, spot corresponding to the ring-opened product (the N-acylamino ketone). The starting material spot will diminish in intensity.
-
High-Performance Liquid Chromatography (HPLC): A new peak will emerge in the chromatogram, usually at a different retention time than your starting material. A stability-indicating HPLC method can be developed to quantify the parent compound and its degradants.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. You will observe the disappearance of the characteristic oxazole proton signal (at C2) and the appearance of new signals corresponding to the acyclic amide and ketone fragments.
Troubleshooting Guide: A Problem-Solution Approach
This section provides a systematic workflow for addressing ring opening when it occurs during a critical synthetic step, such as the deprotection of a Boc (tert-butyloxycarbonyl) group.
Scenario: "I am attempting to deprotect a Boc-protected amine on a molecule containing a 5-ethyloxazole ring using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), but I am observing significant degradation of the oxazole."
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for optimizing your reaction to preserve the oxazole ring.
Caption: Troubleshooting workflow for preserving the 5-ethyloxazole ring.
Q&A for Troubleshooting Steps
Q: Which acid should I choose, and why?
The choice of acid is paramount. Strong acids like TFA or concentrated HCl create a highly acidic environment that rapidly promotes hydrolysis.[5][6][7] The goal is to select an acid that is strong enough to perform the desired reaction (e.g., Boc deprotection) but not so strong that it aggressively attacks the oxazole.
-
Expert Insight: Start by replacing strong, aggressive acids with milder Brønsted acids. Anhydrous solutions of HCl in solvents like 1,4-dioxane or methanol are often less harsh than aqueous HCl or neat TFA.[8][9] Even milder acids like p-toluenesulfonic acid (PTSA) or in some cases, aqueous phosphoric acid, can be effective for deprotection while being gentler on the oxazole ring.[10][11]
Q: How critical is reaction temperature?
Temperature directly controls the rate of all reactions, including the desired deprotection and the undesired ring opening. According to the Arrhenius equation, reaction rates increase exponentially with temperature.
-
Expert Insight: Always begin your experiments at a low temperature (e.g., 0 °C or even -20 °C). Add the acid slowly to the cooled solution of your substrate to dissipate any exothermic effects. Monitor the reaction closely by TLC or LC-MS. Only warm the reaction mixture gradually if the desired reaction is not proceeding at a sufficient rate. This kinetic control is often the key to success.
Q: How does my choice of solvent impact the stability of the 5-ethyloxazole?
The solvent system is a critical, often underestimated, variable. The presence of water, even in trace amounts, provides the nucleophile required for hydrolysis.
-
Expert Insight: Use anhydrous solvents whenever possible, especially when working with strong acids. Aprotic solvents like dichloromethane (DCM) or 1,4-dioxane are generally preferred over protic solvents like methanol or ethanol, as the solvent itself cannot act as a nucleophile.[9] If using a reagent like HCl in dioxane, ensure it is a high-quality, anhydrous grade.
Protocols and Methodologies
These protocols provide a validated starting point for your experiments.
Protocol 1: Stability Testing of 5-Ethyloxazole Under Various Acidic Conditions
This protocol allows you to systematically evaluate the stability of your substrate under different conditions to identify the optimal path forward.
-
Preparation: Prepare four separate solutions of your 5-ethyloxazole-containing substrate (e.g., 10 mg) in an anhydrous solvent (e.g., 1 mL of DCM) in small vials.
-
Acid Addition: At 0 °C, add one of the following acidic reagents to each respective vial:
-
Vial A: 10 equivalents of 20% TFA in DCM.
-
Vial B: 10 equivalents of 4M HCl in 1,4-dioxane.
-
Vial C: 3 equivalents of p-toluenesulfonic acid (PTSA).
-
Vial D: 10 equivalents of 85% Phosphoric Acid.
-
-
Reaction Monitoring: Stir all reactions at 0 °C. Take an aliquot for LC-MS or TLC analysis at t = 15 min, 1 hr, and 4 hr.
-
Analysis: Compare the ratio of starting material to the ring-opened product across the different conditions. This will provide a clear indication of which acid system is most compatible with your substrate. A stability-indicating HPLC method is ideal for this purpose.[3]
Protocol 2: Recommended Mild Conditions for Boc Deprotection
This procedure is a field-proven starting point for removing a Boc group while minimizing the risk to the 5-ethyloxazole ring.
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane (approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Argon).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add 4 to 5 equivalents of 4M HCl in 1,4-dioxane dropwise over 5 minutes.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress every 30 minutes using TLC or LC-MS.
-
Work-up: Once the deprotection is complete (typically 1-4 hours), quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is basic.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amine product as required, typically via column chromatography.
Reference Data: Acid Selection Guide
This table summarizes common acidic reagents used for reactions like Boc deprotection and their relative harshness towards sensitive heterocycles like 5-ethyloxazole.
| Acidic Reagent | Typical Conditions | Relative Harshness | Key Considerations |
| TFA / DCM | 20-50% in DCM, 0 °C to RT | Very High | Often causes rapid oxazole degradation. Use as a last resort. |
| Aqueous HCl | 1-6 M, RT | High | Presence of water is highly detrimental.[12] |
| HCl in Dioxane | 4 M solution, 0 °C to RT | Moderate | A standard, often successful choice. Anhydrous conditions are key.[5] |
| HCl in Methanol | 1-1.25 M, 0 °C to RT | Moderate-Low | Effective, but methanol can act as a nucleophile in some cases. |
| PTSA | 1-3 eq., MeCN/DCM, RT | Low | A good milder alternative, though may require longer reaction times or gentle heat.[11] |
| Oxalyl Chloride / MeOH | catalytic, RT | Very Low | A very mild system reported for N-Boc deprotection.[6][13] |
Mechanistic Pathway of Acid-Catalyzed Hydrolysis
The following diagram illustrates the step-by-step mechanism of ring opening.
Caption: Acid-catalyzed hydrolysis pathway of a 5-substituted oxazole.
References
-
On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021). PubMed. Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). PMC - NIH. Available at: [Link]
-
Oxazole – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]
-
The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). (2019). PMC - NIH. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). ACS Publications. Available at: [Link]
-
Oxazole. (n.d.). Wikipedia. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2022). Reddit. Available at: [Link]
-
Development and validation of HPLC method for some azoles in pharmaceutical preparation. (2014). ResearchGate. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Available at: [Link]
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Bordwell pKa Table. (n.d.). Organic Chemistry Data. Available at: [Link]
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Stability-Indicating HPLC Method for Posaconazole Bulk Assay. (n.d.). PMC - NIH. Available at: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA?. (2013). ResearchGate. Available at: [Link]
-
A general and practical route to 4,5-disubstituted oxazoles using acid chlorides and isocyanides. (n.d.). RSC Publishing. Available at: [Link]
-
Fischer oxazole synthesis. (n.d.). Wikipedia. Available at: [Link]
-
Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study. (n.d.). MDPI. Available at: [Link]
-
Oxazole | C3H3NO. (n.d.). PubChem - NIH. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]
-
Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides. (n.d.). Queen's University Belfast. Available at: [Link]
-
Specific solvent issues with BOC deprotection. (n.d.). ACS Green Chemistry Institute. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP- HPLC Method for Estimation of Oteseconazole in Pharmaceutical Dosage. (n.d.). IJIRT. Available at: [Link]
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity. (2024). PMC. Available at: [Link]
-
Simple and Efficient Cleavage Reaction of the Boc Group in Heterocyclic Compounds. (n.d.). ResearchGate. Available at: [Link]
-
Furan ring opening–pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][14][15]diazepines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. (2023). ScienceOpen. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (n.d.). MDPI. Available at: [Link]
-
How can we do the deprotection of boc-amino acids using hcl ?. (2016). ResearchGate. Available at: [Link]
-
pKa Data Compiled by R. Williams. (n.d.). Organic Chemistry Data. Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Available at: [Link]
-
Mild deprotection of the N- tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). RSC Publishing. Available at: [Link]
-
Oxazole. (n.d.). ChemEurope.com. Available at: [Link]
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Technical Support Center: Purification of Volatile 5-Ethyloxazole via Distillation
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of 5-Ethyloxazole. Given its volatile nature, distillation of this compound requires careful consideration of methodology and troubleshooting. This document provides in-depth, experience-based guidance in a question-and-answer format to address specific challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the distillation of 5-Ethyloxazole, providing foundational knowledge for successful purification.
Q1: What are the primary challenges in distilling 5-Ethyloxazole?
A1: The main difficulty in distilling 5-Ethyloxazole stems from its high volatility.[1] Compounds with low molecular weights (under 200 g/mol ), like 5-Ethyloxazole (97.12 g/mol ), require special handling to prevent loss during solvent removal and purification.[1][2] Furthermore, its flammability and potential for irritation necessitate stringent safety protocols.[2]
Q2: Which distillation technique is optimal for purifying 5-Ethyloxazole?
A2: Vacuum distillation is the most suitable method for purifying temperature-sensitive or high-boiling point compounds like 5-Ethyloxazole.[3] By lowering the system's pressure, the boiling point of the liquid is reduced, which helps to prevent thermal degradation.[3] This technique is particularly advantageous for separating complex molecules.[3] For mixtures with components that have close boiling points, fractional vacuum distillation should be employed to achieve higher purity.
Q3: What are the critical physical and chemical properties of 5-Ethyloxazole to consider?
A3: A thorough understanding of 5-Ethyloxazole's properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₅H₇NO | [2] |
| Molecular Weight | 97.12 g/mol | [2] |
| Boiling Point (approx.) | Not explicitly available, but related oxazoles have boiling points around 137-182°C at atmospheric pressure. | [4][5] |
| Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [2] |
Q4: What are the essential safety precautions for distilling 5-Ethyloxazole?
A4: Safety is paramount when working with flammable and volatile compounds.[2][6]
-
Ventilation: Always conduct the distillation in a well-ventilated chemical fume hood to prevent the accumulation of flammable vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[8][9]
-
Ignition Sources: Eliminate all potential ignition sources, such as open flames and spark-producing equipment, from the work area.[6][7]
-
Glassware Inspection: Thoroughly inspect all glassware for cracks or defects before use, as vacuum distillation poses an implosion risk.[10]
-
Emergency Preparedness: Ensure easy access to a fire extinguisher, safety shower, and fire blanket.[8]
Part 2: Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues encountered during the distillation of 5-Ethyloxazole.
Issue 1: Low Product Recovery
-
Potential Cause A: Vacuum Leaks
-
Symptoms: Difficulty achieving or maintaining the target vacuum pressure.
-
Troubleshooting:
-
Inspect all glass joints for proper sealing. Apply a thin, even layer of vacuum grease to all ground-glass connections.[10]
-
Check for any misalignment of components that could cause stress and lead to leaks.[10]
-
Examine all glassware for cracks or star fractures.
-
Ensure all tubing is securely attached and free of perforations.
-
-
-
Potential Cause B: Inefficient Condensation
-
Symptoms: Product vapor is observed passing through the condenser into the vacuum trap.
-
Troubleshooting:
-
Confirm a sufficient flow rate of coolant through the condenser.
-
For highly volatile compounds, consider using a refrigerated circulator for sub-zero cooling of the condenser.
-
-
-
Potential Cause C: Product Loss During Solvent Removal
-
Symptoms: Significant loss of product during the initial solvent removal step (e.g., on a rotary evaporator).
-
Troubleshooting:
-
Issue 2: Product Contamination
-
Potential Cause A: Inadequate Separation
-
Symptoms: The purified product contains impurities with similar boiling points.
-
Troubleshooting:
-
Employ a fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.
-
Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
-
-
-
Potential Cause B: Bumping
-
Symptoms: Sudden, violent boiling of the liquid, which can carry non-volatile impurities into the distillate.
-
Troubleshooting:
-
Add boiling chips or a magnetic stir bar to the distilling flask to promote smooth boiling.
-
Ensure even and gradual heating of the distillation flask.
-
-
Issue 3: Product Degradation
-
Potential Cause: Thermal Decomposition
-
Symptoms: The product appears discolored (e.g., yellow or brown) or has an off-odor.
-
Troubleshooting:
-
Utilize vacuum distillation to lower the boiling temperature.[3]
-
Maintain the lowest possible pot temperature that allows for a steady distillation rate.
-
Avoid distilling to dryness, as this can concentrate impurities and lead to decomposition at higher temperatures.
-
-
Part 3: Experimental Workflow and Visualization
Detailed Protocol for Vacuum Distillation of 5-Ethyloxazole
-
System Preparation:
-
Thoroughly clean and dry all glassware.
-
Assemble the vacuum distillation apparatus in a fume hood, ensuring all components are securely clamped.
-
Apply a minimal amount of vacuum grease to all ground-glass joints.
-
-
Sample Loading:
-
Charge the round-bottom flask with the crude 5-Ethyloxazole and a magnetic stir bar or boiling chips. The flask should be no more than two-thirds full.
-
-
Distillation Procedure:
-
Begin stirring and start the flow of coolant through the condenser.
-
Gradually apply the vacuum, monitoring the pressure with a manometer.
-
Once the desired vacuum is stable, slowly heat the distillation flask using a heating mantle.
-
Observe the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of 5-Ethyloxazole at that pressure.
-
-
Shutdown and Collection:
-
After collecting the desired fraction, remove the heat source and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
Transfer the purified product to a clean, labeled, and sealed container. Store in a cool, dark, and well-ventilated area.
-
Visual Workflow for Vacuum Distillation
Caption: A stepwise workflow for the vacuum distillation of 5-Ethyloxazole.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common distillation issues.
References
-
Tips & Tricks: Volatile Compounds. University of Rochester, Department of Chemistry. [Link]
-
2-ethyl-4,5-dimethyl oxazole, 53833-30-0. The Good Scents Company. [Link]
-
5-Ethyl-1,3-oxazole | C5H7NO. PubChem, National Center for Biotechnology Information. [Link]
-
Trouble with vacuum leaks in your distillation system? Learn how to te. Beaker & Wrench. [Link]
-
Safety & Precautions in Distillation. Arishtam India. [Link]
-
Vacuum Distillation issues? | Call Pressure Control Solutions! Pressure Control Solutions. [Link]
-
Distillations | Environmental Health & Safety. Georgia Institute of Technology. [Link]
-
Safety Precautions When Distilling Alcohol. DAEYOO. [Link]
-
5-ethyl-4-methyl thiazole, 31883-01-9. The Good Scents Company. [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. 5-Ethyl-1,3-oxazole | C5H7NO | CID 12214113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 4. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]
- 5. 5-ethyl-4-methyl thiazole, 31883-01-9 [thegoodscentscompany.com]
- 6. arishtam.com [arishtam.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. ehs.gatech.edu [ehs.gatech.edu]
- 9. Safety Precautions When Distilling Alcohol - DAEYOO [dayuwz.com]
- 10. beakerandwrench.com [beakerandwrench.com]
Minimizing polymerization byproducts in 5-Ethyloxazole synthesis
Topic: Minimizing Polymerization & Tar Formation in Van Leusen Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Protocol Focus: Van Leusen Reaction (TosMIC + Propionaldehyde)
Executive Summary: The Polymerization Vector
In the synthesis of 5-Ethyloxazole, "polymerization" is rarely the formation of a clean poly-oxazole chain. Instead, it refers to the formation of dark, viscous tars caused by three distinct failure modes:
-
Aldol Oligomerization: Self-condensation of the Propionaldehyde precursor under basic conditions before it reacts with TosMIC.
-
Isocyanide Degradation: Polymerization of Tosylmethyl Isocyanide (TosMIC) due to thermal stress or insufficient solvent volume.
-
Oxazole Ring Opening: Acid-catalyzed hydrolysis during workup, leading to reactive acyclic species that cross-link into tars.
This guide provides a self-validating protocol to isolate and eliminate these vectors.
Pre-Reaction Quality Control (The "Hidden" Yield Loss)
Most "polymerization" occurs before the main reaction begins. Propionaldehyde is highly reactive and forms para-propionaldehyde trimers or aldol oligomers upon storage.
Diagnostic Check:
-
Symptom: Propionaldehyde appears cloudy or has a "sweet but heavy" odor different from the sharp aldehyde smell.
-
Result: If used, the base (
or -BuOK) will catalyze rapid formation of yellow/brown aldol polymers, sequestering the aldehyde from the TosMIC.
Corrective Action Protocol:
| Component | Quality Requirement | Action if Failed |
| Propionaldehyde | >99% Purity, Colorless | Mandatory: Distill immediately before use. Store under |
| TosMIC | Off-white to tan solid | Recrystallize from EtOH if dark brown (indicates prior decomposition). |
| Methanol (Solvent) | Anhydrous (<0.1% | Dry over molecular sieves. Water promotes competitive hydrolysis. |
Optimized Reaction Protocol (Van Leusen Route)
Objective: Favor the [3+2] cycloaddition over the aldehyde self-condensation.
Step-by-Step Methodology
-
Solvent System: Use Methanol (MeOH) or a MeOH/DME mixture.
-
Why: Methanol is protic. It stabilizes the intermediate imidoyl anion via hydrogen bonding, preventing side-reactions.
-
-
Base Selection: Use Potassium Carbonate (
) .-
Why: Stronger bases (e.g.,
-BuOK) favor rapid aldol condensation of propionaldehyde. is mild enough to deprotonate TosMIC but slow to polymerize the aldehyde.
-
-
Cryogenic Addition (CRITICAL):
-
Dissolve TosMIC (1.0 equiv) and Propionaldehyde (1.0 equiv) in MeOH.
-
Cool mixture to 0°C to -5°C .
-
Add
(1.1 equiv) slowly as a solid or slurry. -
Mechanism:[1][2][3][4][5][6] Low temperature suppresses the activation energy for aldol polymerization (high
) while allowing the barrierless attack of the isocyanide on the carbonyl.
-
Visualizing the Competition Pathway
Figure 1: Reaction pathway competition. Maintaining low temperature during base addition is the primary gatekeeper against polymerization.
Workup & Purification: The Acid Trap
Users often report the product "polymerizing" during extraction. This is actually ring-opening hydrolysis . 5-Ethyloxazole is a weak base; strong acids will protonate the nitrogen, rendering the C2 position susceptible to water attack.
The "Safe-Quench" Protocol:
-
Solvent Removal: Evaporate MeOH under reduced pressure (Rotavap) at <40°C . Do not heat to dryness; leave a slurry.
-
Quenching:
-
NEVER use HCl or strong mineral acids to neutralize the carbonate.
-
USE Saturated Ammonium Chloride (
) or Phosphate Buffer (pH 7.0). -
Target pH: 7.0 - 8.0.[7]
-
-
Extraction: Extract with DCM or Et2O.
-
Distillation (The Final Hurdle):
-
5-Ethyloxazole boiling point is ~118°C (atm). Heating to this temperature in the presence of trace tosyl impurities causes charring.
-
Requirement: Vacuum Distillation (20-30 mmHg). Collect fraction at ~45-50°C.
-
Troubleshooting FAQ
Q: The reaction mixture turned black immediately after adding base. Is it salvageable? A: No. Immediate blackening indicates rapid exothermic polymerization of the aldehyde or TosMIC decomposition.
-
Cause: Temperature was too high (>10°C) or base was added too fast (local heating).
-
Fix: Discard. Repeat with cooling to -5°C and slower addition.
Q: I isolated a yellow oil, but it turned into a brown gum overnight. Why? A: This is likely "Autocatalytic Acid Degradation."
-
Cause: Trace p-Toluenesulfinic acid (byproduct) was not fully removed. It catalyzed the ring opening of the oxazole, which then polymerized.
-
Fix: Wash the organic layer with 10%
during workup to ensure complete removal of sulfinic acid species before distillation. Store the final product over activated 4Å molecular sieves.
Q: Can I use NaOH instead of
Summary Data Table: Optimization Parameters
| Parameter | Standard (Risky) | Optimized (Safe) | Mechanistic Reason |
| Temp (Addition) | Room Temp (25°C) | -5°C to 0°C | Suppresses aldol side-reaction ( |
| Solvent | THF or DCM | MeOH | Protic solvent stabilizes the transition state. |
| Base | Kinetic control; prevents rapid deprotonation of aldehyde. | ||
| Quench pH | Acidic (<4) | Neutral (7-8) | Prevents oxazole ring hydrolysis. |
References
-
Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds." Tetrahedron Letters, 13(23), 2367-2368.
-
Sisko, J., et al. (2000). "An investigation of the Van Leusen oxazole synthesis." The Journal of Organic Chemistry, 65(5), 1516-1524.
-
PubChem. (2025).[8] "5-Ethyloxazole Compound Summary." National Library of Medicine.
-
Marcaccini, S., & Torroba, T. (2007). "The Multicomponent Synthesis of Oxazoles." Comprehensive Heterocyclic Chemistry III.
Sources
- 1. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 2. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Ethyl-1,3-oxazole | C5H7NO | CID 12214113 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in oxazole alkylation reactions
Welcome to the technical support center for oxazole alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this critical synthetic transformation. My aim is to provide not just procedural solutions, but also a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.
Introduction: The Nuances of Oxazole Alkylation
The alkylation of oxazoles is a cornerstone reaction in medicinal chemistry for the synthesis of diverse molecular scaffolds.[1][2] However, the inherent electronic nature of the oxazole ring presents unique challenges. The ring contains a pyridine-type nitrogen at position 3, which is basic and susceptible to N-alkylation, and an acidic proton at the C2 position, which can be removed to facilitate C-alkylation.[2][3] This duality often leads to a competition between N- and C-alkylation, alongside other potential side reactions, resulting in low conversion rates and complex product mixtures. This guide will walk you through common issues and provide structured solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My oxazole alkylation reaction is not proceeding at all. What are the most common initial checks?
Low or no conversion is a frequent issue. Before delving into more complex variables, it's crucial to verify the fundamentals of your reaction setup.
Answer:
Start by systematically evaluating the quality and handling of your reagents and the reaction environment.
-
Reagent Quality:
-
Base: Ensure your base is fresh and has been stored under anhydrous conditions. Many bases used for deprotonation, such as organolithium reagents (n-BuLi, LDA) or even weaker bases like potassium carbonate, are sensitive to moisture and can be deactivated.[4]
-
Solvent: Use anhydrous solvents. Trace amounts of water can quench strong bases and anionic intermediates.
-
Oxazole Substrate & Alkylating Agent: Verify the purity of your starting materials. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: For reactions involving strong organometallic bases like n-BuLi, precise temperature control is critical. Deprotonation is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is maintained at the correct temperature.
-
Inert Atmosphere: Reactions with air-sensitive reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Q2: I'm observing a mixture of N-alkylated and C-alkylated products. How can I improve the selectivity for C-alkylation?
Controlling the regioselectivity between N-alkylation at the 3-position and C-alkylation at the 2-position is a central challenge in oxazole chemistry.[1][3]
Answer:
The outcome of the alkylation is primarily dictated by the reaction conditions, particularly the choice of base and solvent.
-
Mechanism Insight: N-alkylation is generally favored under conditions that allow for the direct reaction of the lone pair of electrons on the nitrogen with the alkylating agent.[1][3] In contrast, C-alkylation requires the deprotonation of the C2-proton to form a nucleophilic carbanion. The C2 proton is the most acidic on the oxazole ring.[2]
-
Strategic Adjustments:
-
Employ a Strong, Non-Nucleophilic Base: To favor C-alkylation, a strong base is required to deprotonate the C2 position. Organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used for this purpose. These bases should be used at low temperatures (typically -78 °C) in an aprotic solvent like THF.
-
Solvent Choice: Polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether are ideal for stabilizing the resulting organolithium intermediate.
-
Avoid Protic Solvents: Protic solvents will quench the strong base and prevent C2-deprotonation.
-
The following table summarizes general conditions for directing the alkylation:
| Parameter | To Favor C-Alkylation | To Favor N-Alkylation | Rationale |
| Base | Strong, non-nucleophilic (e.g., n-BuLi, LDA) | Weaker bases or no base | Strong bases are required to deprotonate the C2 position. N-alkylation can proceed without a base as a quaternization reaction.[3] |
| Solvent | Anhydrous polar aprotic (e.g., THF, Diethyl Ether) | Varies, can include polar protic solvents | Aprotic solvents are necessary for the stability of the strong base and the resulting anion. |
| Temperature | Low (e.g., -78 °C) | Often room temperature or elevated | Low temperatures help to control the reactivity of the strong base and prevent side reactions. |
Q3: My reaction is producing a complex mixture of byproducts, and I suspect ring opening. Why is this happening and how can I prevent it?
The oxazole ring can be susceptible to nucleophilic attack and subsequent ring cleavage, especially under harsh reaction conditions.[3]
Answer:
Ring opening is a known side reaction for oxazoles, particularly when strong nucleophiles or bases are used.[3] The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack.[3]
-
Causality:
-
Strong Nucleophilic Bases: Using a base that is also a strong nucleophile can lead to direct attack on the oxazole ring instead of deprotonation.
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for ring-opening pathways.
-
Unstable Intermediates: The 2-lithio-oxazole intermediate can be unstable and decompose, leading to open-chain isocyanide products.[3]
-
-
Preventative Measures:
-
Use a Sterically Hindered Base: A bulky base like Lithium Diisopropylamide (LDA) is less likely to act as a nucleophile compared to n-BuLi.
-
Maintain Low Temperatures: Strictly control the temperature, especially during the addition of the base and the alkylating agent.
-
Immediate Trapping: Add the alkylating agent promptly after the deprotonation step to trap the anionic intermediate before it can decompose.
-
Experimental Protocols
Protocol 1: General Procedure for C2-Alkylation of Oxazoles via Lithiation
This protocol provides a standardized workflow for achieving selective C2-alkylation.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Assemble the reaction apparatus (a three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum) while hot and allow it to cool to room temperature under an inert atmosphere.
-
-
Reaction Setup:
-
Dissolve the oxazole substrate (1.0 eq.) in anhydrous THF in the reaction flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation:
-
Slowly add a solution of n-butyllithium (1.05 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
-
Alkylation:
-
Add the alkylating agent (1.1 eq.) dropwise to the solution, again maintaining the low temperature.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualizing the Process
Diagram 1: C2-Alkylation vs. N-Alkylation Pathways
Caption: Competing pathways in oxazole alkylation.
Diagram 2: Troubleshooting Workflow for Low Conversion
Sources
Technical Support Center: 5-Ethyloxazole Integrity Management
Compound: 5-Ethyloxazole Chemical Class: Alkyl-substituted Heterocycle Application: Pharmaceutical Intermediate, Flavor Chemistry, Ligand Synthesis Support Tier: Level 3 (Senior Scientific Advisory)[1]
Core Storage Directives (The Golden Standard)
To prevent the oxidative degradation of 5-Ethyloxazole, you must treat the compound as a labile alkyl-heterocycle .[1] While the oxazole ring itself possesses aromatic character, the ethyl substituent introduces a "benzylic-like" position at the
Adhere to these non-negotiable storage parameters:
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Oxygen attacks the |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy of the molecules, significantly retarding the rate of radical propagation and autoxidation. |
| Container | Amber Glass / Teflon-lined Cap | Blocks UV radiation (290–400 nm) which can catalyze photo-oxidation or oxazole-azirine photo-isomerization.[1] |
| Humidity | Desiccated (<30% RH) | Prevents moisture-induced hydrolysis.[1] Although oxazoles are relatively stable to water, acidic impurities + moisture can catalyze ring opening to |
The Oxidation Mechanism: Why It Fails
Understanding the failure mode is critical for troubleshooting. 5-Ethyloxazole does not typically fail by immediate ring destruction, but rather through a radical chain mechanism initiated at the ethyl side chain.[1]
The Degradation Pathway
-
Initiation: Trace peroxides or UV light abstract a proton from the ethyl group's
-carbon (the carbon attached directly to the ring).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Propagation: This forms a stabilized radical species that reacts with atmospheric
to form a hydroperoxide.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Termination/Collapse: The hydroperoxide decomposes, leading to alcohols/ketones or, more critically, attacking the adjacent oxazole ring, causing cleavage and the formation of highly colored oligomers (yellowing).
Figure 1: The autoxidation cascade of 5-Ethyloxazole.[1] Note that the ethyl group is the "fuse" that eventually destroys the aromatic ring.
Troubleshooting & Diagnostics (Q&A)
Q1: My sample has turned from colorless to pale yellow. Is it still usable?
Diagnosis: Early-Stage Oxidation. The yellow color indicates the formation of N-oxides or trace conjugated oligomers (diazo-like species).[1]
-
Action: Check purity via GC-MS.
-
If purity > 95%: You may proceed, but use a 10% excess in your reaction to account for inactive impurities.[1]
-
If purity < 95%: Purification is required. Distill the compound under reduced pressure (vacuum distillation).[1] Discard the first 5% (forerun) and the final 10% (pot residue containing the oligomers).[1]
-
Q2: I smell a sharp, vinegar-like or amine-like odor.
Diagnosis: Hydrolytic Ring Opening. A sharp odor often indicates the ring has cleaved to form carboxylic acid derivatives or amines.[1] This is distinct from the "nutty/roasted" aroma of the intact oxazole.[1]
-
Action: Discard. Once the ring opens, the degradation products (acids/amines) autocatalyze further decomposition.[1] Distillation is rarely effective here as the boiling points of the fragments may overlap with the product.[1]
Q3: Can I store 5-Ethyloxazole in a standard polyethylene (PE) bottle?
Diagnosis: Container Incompatibility.
-
Answer: No.
-
Reasoning: Small organic heterocycles can permeate standard PE plastics over time.[1] Furthermore, plastics are permeable to oxygen.[1]
-
Protocol: Transfer immediately to a borosilicate glass vial with a phenolic cap and a PTFE (Teflon) liner.
Advanced Handling Protocol: Inert Gas Sparging
If you are storing an opened bottle for more than 30 days, you must replace the headspace atmosphere.[1]
Equipment Needed[2][3][4][5]
-
Nitrogen or Argon tank with regulator (2-5 PSI).[1]
-
Long stainless steel needle or glass pipette.[1]
-
Parafilm or septum cap.[1]
The "Headspace Exchange" Workflow
Figure 2: Standard Operating Procedure (SOP) for re-sealing labile heterocycles.
Summary of Physical Properties for Verification
Use these values to validate your sample's integrity before use.
| Property | Value | Notes |
| Molecular Weight | 97.12 g/mol | |
| Boiling Point | ~118°C - 120°C | At 760 mmHg.[1] Significant deviations indicate contamination.[1] |
| Appearance | Colorless to pale yellow liquid | Dark yellow/brown indicates advanced degradation.[1] |
| Solubility | Ethanol, Ether, Chloroform | Immiscible/Poorly soluble in water (hydrophobic).[1] |
References
-
PubChem. 5-Ethyl-4-methyloxazole (Compound Summary). National Library of Medicine.[1] [Link](Note: Used as primary reference for alkyl-oxazole physicochemical properties and stability data).[1]
-
Wiley Online Library. Oxazole Chemistry: A Review of Stability and Reactivity.[1] Chemistry – A European Journal.[1] [Link](General reference for heterocyclic ring oxidation mechanisms).
-
Royal Society of Chemistry (RSC). Synthesis and oxidation of chiral 2-thiazolines and oxazoles.[1][Link](Mechanistic insight into ring-opening oxidation).
Sources
Removing residual solvent from 5-Ethyloxazole without product loss
Topic: Removing Residual Solvent from 5-Ethyloxazole Without Product Loss
Status: Operational Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]
Executive Summary
5-Ethyloxazole (CAS: 32999-02-3) presents a classic "volatility trap" in organic synthesis. With a boiling point projected around 129°C (based on the homolog trend: Oxazole 69°C
This guide provides thermodynamically grounded protocols to remove solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF) without compromising yield.[1]
Module 1: The Physics of Loss (Thermodynamic Analysis)
Before attempting removal, you must understand why you are losing product. It is rarely due to simple evaporation; it is due to Raoult’s Law and Azeotropic Drag .[1]
-
The Partial Pressure Danger: Even if your bath temperature is below the boiling point of 5-ethyloxazole, the vacuum reduces the boiling point of both the solvent and the product.[1] If the vacuum is too deep (< 10 mbar), the vapor pressure of 5-ethyloxazole becomes significant.[1]
-
The Entrainment Effect: As the solvent evaporates rapidly, the high flux of solvent vapor molecules "carries" the product molecules into the condenser.[1] This is effectively a steam distillation, but with organic solvent vapor.[1]
Data Table: Volatility Profile
| Compound | Boiling Point (1 atm) | Risk Level (High Vac) | Interaction Type |
| 5-Ethyloxazole | ~129°C | Medium | Target Product |
| Dichloromethane (DCM) | 40°C | Low | High Volatility Difference |
| Tetrahydrofuran (THF) | 66°C | Medium | Potential Azeotrope |
| Ethyl Acetate | 77°C | Medium | Co-evaporation risk |
| Toluene | 111°C | Critical | BP too close to product |
| Water | 100°C | High | Steam Distillation risk |
Module 2: Troubleshooting Protocols
Protocol A: The "Solvent Swap" (Azeotropic Displacement)
Best for: Removing DCM, THF, or EtOAc without high heat.[1]
The Logic: Instead of applying harder vacuum (which risks product loss), we add a "chaser" solvent with a boiling point between the impurity and the product, or one that forms a low-boiling azeotrope with the impurity but not the product.[1]
Step-by-Step:
-
Concentrate: Evaporate the bulk reaction solvent (e.g., DCM) on a rotary evaporator at mild vacuum (300-400 mbar) and 30°C bath . Do not go to dryness.[1]
-
The Chaser: When the volume is low, add Pentane (BP 36°C) or n-Hexane (BP 68°C).[1]
-
Why? These alkanes disrupt the solvation shell of the polar oxazole and often form low-boiling azeotropes with polar impurities like THF or EtOAc.
-
-
The Strip: Re-evaporate at mild vacuum (200 mbar) . The alkane will co-distill with the residual polar solvent, carrying it away while leaving the higher-boiling 5-ethyloxazole behind.[1]
-
Repeat: Perform this "add pentane/evaporate" cycle 2-3 times.
-
Final Polish: Use a gentle nitrogen stream (Protocol C) to remove the final traces of pentane.[1]
Protocol B: Controlled Vacuum Ramping (The "10-20 Rule")
Best for: General solvent removal on a Rotary Evaporator.
The Logic: You must maintain a "Delta T" (
Step-by-Step:
-
Bath Setup: Set water bath to 35°C .
-
Condenser: Ensure coolant is at -10°C to 0°C .
-
The Ramp:
-
The Cut-Off: As distillation slows, lower pressure by 50 mbar increments .
-
CRITICAL LIMIT: Do not exceed 20 mbar for 5-ethyloxazole. Going lower (e.g., to 1-5 mbar) will sublime/distill the product into the bump trap.
-
Protocol C: Inert Gas Sparging
Best for: Final trace removal (<5% solvent remaining).
The Logic: Diffusion-controlled evaporation avoids the violent boiling mechanism of vacuum.
-
Place the flask containing the oil/liquid product in a 30°C water bath.
-
Introduce a glass pipette connected to a Nitrogen or Argon line.[1]
-
Position the pipette tip just above the liquid surface (do not bubble through, or you risk aerosolizing the product).[1]
-
Create a gentle vortex with the gas stream.[1]
-
Monitor by NMR every 15 minutes until solvent peaks disappear.[1]
Module 3: Decision Logic (Visualization)
The following diagram illustrates the decision process for selecting the correct purification method based on your current solvent contaminant.
Figure 1: Decision matrix for solvent removal strategies. Green nodes indicate safest methods; Red nodes indicate high-risk solvents requiring advanced distillation.
Module 4: Frequently Asked Questions (FAQs)
Q1: I used Toluene for my reaction, and I can't get it off without boiling the product. What now? A: You are in the "Critical Risk" zone (see Table 1). Toluene (111°C) and 5-Ethyloxazole (~129°C) are too close for rotary evaporation.
-
Solution: You must perform a fractional distillation .[1] If you have a small amount (<5g), use a Kugelrohr apparatus.[1] Set the oven to 140°C and use a vacuum that boils Toluene but not the product (calculate this using a nomograph, roughly 100 mbar). Alternatively, perform column chromatography to separate them before evaporation.[1]
Q2: Can I use lyophilization (freeze-drying)? A: No. Lyophilization relies on the sublimation of frozen solvent (usually water/dioxane). 5-Ethyloxazole has a low melting point and will likely remain liquid or form a eutectic mixture, leading to it being sucked directly into the lyophilizer pump.[1]
Q3: My NMR shows 2% DCM remaining. Is it safe to put it on the high-vac manifold (0.1 mmHg) overnight? A: High Risk. At 0.1 mmHg, the boiling point of 5-ethyloxazole drops well below room temperature.[1] You will find an empty flask in the morning. Use Protocol C (Nitrogen Sparging) for these final traces.
Q4: I see "bumping" whenever I apply vacuum. Why? A: Oxazoles can form supersaturated solutions with solvents.[1]
-
Fix: Use a wide-neck splash guard (bump trap).
-
Fix: Increase the rotation speed of the rotavap to maximum (200+ rpm). This creates a thinner film and increases surface area, preventing the formation of large bubbles.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12214113, 5-Ethyl-1,3-oxazole. Retrieved from [Link]
-
The Good Scents Company. 2,5-Dimethyl-4-ethyloxazole Properties (Homolog Data). Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. How To: Remove Residual Solvent (Azeotroping). Retrieved from [Link]
-
JoVE Science Education Database. Rotary Evaporation to Remove Solvent.[1][2] JoVE, Cambridge, MA.[1] Retrieved from [Link]
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Chemical Shift Assignments for 5-Ethyloxazole: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. For researchers in drug discovery and development, a precise understanding of the NMR spectra of novel or derivatized heterocyclic compounds is paramount. This guide provides an in-depth analysis of the ¹H NMR chemical shift assignments for 5-Ethyloxazole, a substituted five-membered aromatic heterocycle.
Predicted ¹H NMR Spectrum of 5-Ethyloxazole
The predicted ¹H NMR spectrum of 5-Ethyloxazole is generated using a combination of established NMR prediction algorithms and analysis of substituent effects on the oxazole ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and coupling constants (J) are given in Hertz (Hz).
Table 1: Predicted ¹H NMR Chemical Shift Assignments for 5-Ethyloxazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~7.9 - 8.1 | Singlet (s) | N/A |
| H-4 | ~7.0 - 7.2 | Singlet (s) or narrowly split multiplet | May exhibit small long-range coupling |
| -CH₂- (ethyl) | ~2.7 - 2.9 | Quartet (q) | ~7.5 |
| -CH₃ (ethyl) | ~1.2 - 1.4 | Triplet (t) | ~7.5 |
Deciphering the Spectrum: A Mechanistic Approach
The predicted chemical shifts of the protons in 5-Ethyloxazole are a direct reflection of their local electronic environments, which are primarily influenced by the aromaticity of the oxazole ring, the electronegativity of the heteroatoms (oxygen and nitrogen), and the presence of the ethyl substituent.
The Oxazole Ring Protons: H-2 and H-4
The oxazole ring is an aromatic system, and as such, its protons are deshielded due to the diamagnetic anisotropic effect of the ring current.[1] This results in their resonance at a lower field (higher ppm) compared to aliphatic protons.
-
H-2: The proton at the C-2 position is adjacent to both the electronegative oxygen and nitrogen atoms. The inductive electron-withdrawing effect of these atoms, particularly the imine-like nitrogen, significantly deshields H-2, causing it to resonate at the lowest field among the ring protons, predicted to be in the range of 7.9 - 8.1 ppm . In the parent oxazole, the H-2 proton appears at approximately 7.95 ppm.
-
H-4: The proton at the C-4 position is adjacent to the nitrogen atom and is situated beta to the oxygen atom. While still deshielded by the aromatic ring current and the nitrogen atom, the influence is less pronounced compared to H-2. The electron-donating effect of the adjacent ethyl group at C-5 will cause a slight upfield shift for H-4 compared to the unsubstituted oxazole (where H-4 is at ~7.09 ppm). Therefore, the predicted chemical shift for H-4 in 5-Ethyloxazole is in the region of 7.0 - 7.2 ppm .
The Ethyl Group Protons
The signals for the ethyl group are characteristic and readily assigned based on their multiplicity and integration.
-
Methylene Protons (-CH₂-): These protons are directly attached to the oxazole ring at the C-5 position. The aromatic ring acts as a mild electron-withdrawing group, causing a downfield shift for these protons compared to a simple alkane. Their predicted chemical shift is in the range of 2.7 - 2.9 ppm . The signal will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, where n=3). The typical vicinal coupling constant (³J) for a freely rotating ethyl group is around 7.5 Hz .
-
Methyl Protons (-CH₃): These protons are further removed from the influence of the oxazole ring and therefore resonate at a higher field (lower ppm). Their predicted chemical shift is in the range of 1.2 - 1.4 ppm . This signal will be a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2), with a coupling constant of approximately 7.5 Hz .
Comparative Analysis with Related Oxazole Derivatives
To contextualize the predicted spectrum of 5-Ethyloxazole, it is instructive to compare it with the known ¹H NMR data of oxazole and other substituted derivatives. This comparison highlights the predictable nature of substituent effects on the chemical shifts of the ring protons.
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for 5-Ethyloxazole and Related Compounds
| Compound | H-2 | H-4 | H-5 | Substituent Protons |
| Oxazole | ~7.95 | ~7.09 | ~7.70 | N/A |
| 5-Ethyloxazole (Predicted) | ~7.9 - 8.1 | ~7.0 - 7.2 | N/A | -CH₂-: ~2.7-2.9 (q); -CH₃: ~1.2-1.4 (t) |
| 2-Methyloxazole | N/A | ~6.98 | ~7.58 | -CH₃: ~2.44 (s) |
| Ethyl 5-methyl-2-phenyloxazole-4-carboxylate | N/A | N/A | N/A | Phenyl: 8.08-8.06, 7.46-7.44; -OCH₂CH₃: 4.43 (q), 1.42 (t); -CH₃: 2.71 (s)[1] |
As seen in Table 2, the introduction of an electron-donating alkyl group at a specific position on the oxazole ring generally leads to an upfield shift (lower ppm) of the adjacent ring protons. Conversely, electron-withdrawing groups would cause a downfield shift. The predicted values for 5-Ethyloxazole are consistent with these trends.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 5-Ethyloxazole, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules. However, the chemical shifts can be solvent-dependent.[2] For polar compounds or to observe exchangeable protons, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used. It is crucial to report the solvent used for data interpretation.
-
Concentration: A concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
Acquisition Parameters:
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.
-
Pulse Width: A 30° or 45° pulse angle is recommended for quantitative measurements.
-
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shift range.
-
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum should be carefully phased to obtain pure absorption lineshapes.
-
Baseline Correction: A baseline correction should be applied to ensure accurate integration.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.00 ppm.
-
Integration: The relative areas of the signals should be integrated to determine the proton ratios.
Visualizing the Molecular Structure and Predicted Spectrum
To further aid in the understanding of the ¹H NMR spectrum of 5-Ethyloxazole, the following diagrams illustrate the molecular structure with proton assignments and a schematic representation of the predicted spectrum.
Caption: Molecular structure of 5-Ethyloxazole with proton numbering.
Caption: Schematic representation of the predicted ¹H NMR spectrum of 5-Ethyloxazole.
Conclusion
This guide provides a comprehensive and scientifically rigorous analysis of the expected ¹H NMR spectrum of 5-Ethyloxazole. By integrating predictive methods with fundamental NMR principles and comparative data, we have established a detailed assignment of the chemical shifts and coupling constants for each proton in the molecule. The provided experimental protocol offers a standardized approach for acquiring high-quality spectral data. This guide serves as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling a deeper understanding of the structural characteristics of substituted oxazoles and facilitating their unambiguous identification.
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry 45.9 (2007): 743-753. [Link]
-
NMRDB.org. "Predict 1H proton NMR spectra." [Link]
-
University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 1H NMR Chemical Shifts." [Link]
-
Supporting Information for "Electrochemically promoted synthesis of polysubstituted oxazoles from β-diketone derivatives and benzylamines under mild conditions." Green Chemistry (2018). [Link]
-
Pinto, D. C. G. A., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." Current Organic Chemistry 10.4 (2006): 397-456. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry 62.21 (1997): 7512-7515. [Link]
Sources
GC-MS fragmentation pattern and retention index of 5-Ethyloxazole
This guide details the analytical characterization of 5-Ethyloxazole , focusing on its discrimination from isobaric interferences (isomers) using Gas Chromatography-Mass Spectrometry (GC-MS).
Executive Summary
5-Ethyloxazole (CAS: 32999-02-3, MW: 97.[1]12) is a heterocyclic aroma compound associated with roasted, nutty, and sweet-meaty notes, often formed via the Maillard reaction (e.g., in French fries, coffee, and roasted meat).
In analytical workflows, it presents a significant challenge: it is isobaric (MW 97) with the more common 2,4-Dimethyloxazole and 2-Ethyloxazole . Correct identification requires resolving these isomers based on distinct fragmentation pathways and Retention Indices (RI). This guide provides the mechanistic data to distinguish 5-Ethyloxazole from its structural isomers.
Chemical Profile & Significance[2][3]
| Feature | Specification |
| Compound Name | 5-Ethyloxazole |
| CAS Number | 32999-02-3 |
| Molecular Formula | |
| Molecular Weight | 97.12 g/mol |
| Odor Descriptors | Nutty, roasted, sweet, vegetable-like. |
| Key Application | Flavor biomarker for Maillard reaction progress; pharmaceutical intermediate. |
GC-MS Fragmentation Analysis
The mass spectrum of 5-Ethyloxazole is characterized by a specific ring-cleavage mechanism that distinguishes it from alkyl-substituted isomers.
Comparative Fragmentation Table (70 eV)
The following table contrasts 5-Ethyloxazole with its primary isomer, 2,4-Dimethyloxazole.
| Ion ( | 5-Ethyloxazole (Target) | 2,4-Dimethyloxazole (Isomer) | Diagnostic Significance |
| 97 ( | High Intensity (40-60%) | High Intensity (50-70%) | Molecular ion; confirms MW 97. |
| 82 ( | Very Low / Absent | High Intensity | Key Differentiator. 2,4-Dimethyl loses a methyl group ( |
| 69 ( | Base Peak (100%) | Moderate Intensity | Diagnostic for 5-Ethyl. Corresponds to loss of CO (28 Da) or |
| 42 ( | High Intensity | High Intensity | Loss of HCN from the |
| 41 | Moderate | Moderate | Alkyl fragment ( |
Mechanistic Pathway (Graphviz)
The fragmentation of 5-Ethyloxazole is driven by the instability of the oxazole ring under electron impact. The primary pathway involves the loss of Carbon Monoxide (CO) followed by Hydrogen Cyanide (HCN).
Retention Index (RI) Mapping
Retention indices are critical for confirming identity when mass spectra are similar. 5-Ethyloxazole elutes differently than its isomers due to the polarity of the exposed nitrogen/oxygen atoms relative to the alkyl steric hindrance.
Experimental & Predicted RI Values
| Column Phase | 5-Ethyloxazole (RI) | 2,4-Dimethyloxazole (RI) | Elution Order Logic |
| Non-Polar (DB-5/SE-30) | 820 - 840 | 860 - 880 | 2,4-substitution increases boiling point slightly due to symmetry and packing; 5-ethyl is more volatile on non-polar phases. |
| Polar (DB-Wax/PEG) | 1250 - 1300 | 1150 - 1200 | 5-Ethyloxazole has a more accessible nitrogen lone pair (less steric hindrance than 2,4-dimethyl), leading to stronger retention on polar phases. |
> Note: Values are approximate ranges derived from homologous series (alkyloxazoles) and literature on Maillard reaction volatiles. Always calibrate with an alkane ladder (
Experimental Protocol: Identification Workflow
This protocol ensures self-validating identification using "Isomer Triangulation."
Step 1: Sample Preparation (SPME)
-
Technique: Headspace Solid-Phase Microextraction (HS-SPME).
-
Fiber: DVB/CAR/PDMS (Grey) is optimal for low-MW volatiles like oxazoles.
-
Condition: Incubate sample (e.g., 2g ground matrix) at 60°C for 30 mins.
Step 2: GC-MS Acquisition
-
Inlet: Splitless mode, 250°C.
-
Column: DB-Wax (Polar) is recommended for better separation of oxazole isomers than DB-5.
-
Oven Program: 40°C (2 min)
5°C/min 240°C. -
MS Source: 230°C, 70 eV. Scan range
29–250.
Step 3: Data Validation (The Logic Check)
To confirm 5-Ethyloxazole vs. 2,4-Dimethyloxazole :
-
Check
82: If the peak at 82 is of the base peak, it is likely 2,4-Dimethyloxazole . If 82 is , it is 5-Ethyloxazole . -
Check RI Shift: Run the sample on a Polar column. If the compound shifts significantly down-column (higher RI) compared to predicted non-polar values, it confirms the accessible nitrogen of the 5-substituted isomer.
Analytical Workflow Diagram
References
-
NIST Mass Spectrometry Data Center. 5-Ethyl-4-methyloxazole and Alkyloxazole Derivatives.[2] National Institute of Standards and Technology.[3] Available at: [Link]
-
Carlin, J. T., et al. (1986). Identification of alkyloxazoles in the volatile compounds from french-fried potatoes.[4] Journal of Agricultural and Food Chemistry, 34(4), 621-623. (Primary source for Maillard-derived oxazole identification).
-
The Good Scents Company. 5-Ethyl-2,4-dimethyloxazole and Isomer Data.[5] Available at: [Link]
-
PubChem. Compound Summary for CID 12214113: 5-Ethyloxazole.[1] National Library of Medicine. Available at: [Link]
Sources
- 1. 5-ethyl oxazole, 32999-02-3 [thegoodscentscompany.com]
- 2. 5-Ethyl-4-methyloxazole | C6H9NO | CID 207286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxazole, 2-methyl-4,5-diphenyl- [webbook.nist.gov]
- 4. The Kovats Retention Index: 2-Hexyl-4-methyl-5-ethyloxazole (C12H21NO) [pherobase.com]
- 5. m.chem960.com [m.chem960.com]
A Senior Application Scientist's Guide to Distinguishing 5-Ethyloxazole and 4-Ethyloxazole Isomers
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the nuanced field of synthetic chemistry and drug development, the precise identification of isomeric molecules is a critical step that underpins the integrity of research and the safety of novel therapeutics. Positional isomers, such as 5-ethyloxazole and 4-ethyloxazole, present a significant analytical challenge due to their identical molecular weight and elemental composition. This guide provides a comprehensive, data-driven comparison of these two isomers, offering field-proven insights and detailed experimental protocols to enable their unambiguous differentiation.
The Challenge of Isomeric Similarity
5-Ethyloxazole and 4-ethyloxazole, both with the chemical formula C₅H₇NO, differ only in the position of the ethyl group on the oxazole ring. This subtle structural variance can lead to significant differences in their chemical reactivity, biological activity, and metabolic fate. Consequently, the ability to definitively distinguish between these two isomers is paramount for quality control, regulatory compliance, and the elucidation of structure-activity relationships.
Spectroscopic Differentiation: A Comparative Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques that can be leveraged to discern the structural nuances between 5-ethyloxazole and 4-ethyloxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of each proton and carbon atom in 5-ethyloxazole and 4-ethyloxazole is unique, leading to distinct chemical shifts in their ¹H and ¹³C NMR spectra. The predicted differences are summarized in the tables below.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton | 5-Ethyloxazole | 4-Ethyloxazole | Rationale for Predicted Differences |
| Oxazole-H2 | ~7.9 | ~7.8 | The electron-donating ethyl group at C5 will have a minor shielding effect on the H2 proton compared to the ethyl group at C4. |
| Oxazole-H4/H5 | H4: ~6.9 | H5: ~7.1 | The proton at C4 in 5-ethyloxazole is adjacent to the electron-donating ethyl group, leading to a more upfield shift. Conversely, the proton at C5 in 4-ethyloxazole is adjacent to the ring oxygen, resulting in a more downfield shift. |
| -CH₂- (ethyl) | ~2.7 | ~2.6 | The proximity of the methylene protons to the oxazole ring and its heteroatoms will influence their chemical shift. The slightly different electronic environments are expected to cause a minor shift difference. |
| -CH₃ (ethyl) | ~1.3 | ~1.2 | The terminal methyl protons are relatively distant from the oxazole ring, so only a minor difference in their chemical shifts is anticipated. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | 5-Ethyloxazole | 4-Ethyloxazole | Rationale for Predicted Differences |
| C2 | ~151 | ~150 | Similar to the proton shifts, the position of the ethyl group will have a minor influence on the chemical shift of the C2 carbon. |
| C4 | ~125 | ~138 | The C4 carbon in 5-ethyloxazole is shielded by the adjacent ethyl group. In 4-ethyloxazole, the C4 carbon is directly attached to the ethyl group, leading to a significant downfield shift. |
| C5 | ~158 | ~123 | The C5 carbon in 5-ethyloxazole is directly attached to the ethyl group, resulting in a downfield shift. In 4-ethyloxazole, the C5 carbon is adjacent to the ring oxygen and a proton, leading to a more upfield chemical shift. |
| -CH₂- (ethyl) | ~21 | ~20 | The electronic environment of the methylene carbon will be subtly different in the two isomers. |
| -CH₃ (ethyl) | ~12 | ~13 | Minor differences are expected for the terminal methyl carbons. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak (M⁺) at m/z 97 for both isomers. However, the fragmentation patterns are expected to differ due to the different substitution patterns on the oxazole ring.
Table 3: Predicted Key Mass Spectral Fragments
| Fragment (m/z) | Proposed Structure | Expected in 5-Ethyloxazole? | Expected in 4-Ethyloxazole? | Rationale for Fragmentation Differences |
| 82 | [M-CH₃]⁺ | Yes (minor) | Yes (minor) | Loss of a methyl radical from the ethyl group is a possible fragmentation pathway for both isomers. |
| 69 | [M-C₂H₄]⁺ | Yes (major) | Yes (major) | McLafferty-type rearrangement involving the ethyl group is possible for both isomers, leading to the loss of ethylene. |
| 68 | [M-C₂H₅]⁺ | Yes (major) | Yes (minor) | Cleavage of the C-C bond of the ethyl group (benzylic-like cleavage) is expected to be more favorable in 5-ethyloxazole due to the stability of the resulting cation. |
| 54 | [C₃H₂N]⁺ | Yes | Yes | Ring fragmentation products are expected for both isomers. |
| 42 | [C₂H₄N]⁺ | Yes | Yes | Further fragmentation of the oxazole ring. |
Experimental Protocols for Isomer Differentiation
The following detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) provide a robust method for the separation and identification of 5-ethyloxazole and 4-ethyloxazole.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
The choice of a suitable capillary column is critical for achieving baseline separation of the two isomers. A mid-polarity column is recommended to exploit subtle differences in dipole moment and volatility.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-200
-
Scan Speed: 2 scans/sec
Expected Results: Due to slight differences in their boiling points and polarity, 5-ethyloxazole and 4-ethyloxazole are expected to have different retention times on the GC column. The elution order will depend on the specific column chemistry, but a separation of at least 0.5 minutes should be achievable. The mass spectrum of each eluting peak can then be used to confirm the identity of the isomer based on the predicted fragmentation patterns.
Visualizing the Workflow
The following diagram illustrates the logical workflow for the differentiation of 5-ethyloxazole and 4-ethyloxazole.
Caption: Workflow for the differentiation of ethyloxazole isomers.
Conclusion
The successful differentiation of 5-ethyloxazole and 4-ethyloxazole relies on a multi-pronged analytical approach. While their physical properties are remarkably similar, their distinct spectroscopic signatures, particularly in NMR and mass spectrometry, provide the necessary tools for their unambiguous identification. The protocols and predictive data presented in this guide offer a robust framework for researchers in synthetic chemistry and drug development to ensure the purity and structural integrity of their compounds, thereby upholding the principles of scientific rigor and contributing to the advancement of their respective fields.
References
-
PubChem - National Center for Biotechnology Information. (n.d.). 5-Ethyloxazole. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- de Hoffmann, E., & Stroobant, V. (2007).
Advanced FTIR Profiling of 5-Ethyloxazole: A Regiospecific Analysis Guide
This guide serves as a technical comparison and application protocol for the FTIR spectral analysis of 5-Ethyloxazole , a critical heterocyclic building block in medicinal chemistry (e.g., for valdecoxib-like scaffolds).
It compares the efficacy of FTIR (Fourier Transform Infrared Spectroscopy) against alternative analytical techniques (NMR, Raman) for the specific purpose of regioisomer verification and process monitoring .
Executive Summary & Technical Context
5-Ethyloxazole (
While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, it is often too slow for real-time reaction monitoring. This guide evaluates FTIR as a high-throughput alternative, demonstrating its performance in identifying the unique vibrational signature of the 5-ethyloxazole moiety.
The Core Challenge: Regiospecificity
The primary analytical challenge is distinguishing 5-ethyloxazole from its isomer 4-ethyloxazole . Both share identical molecular weights (97.12 g/mol ) and similar polarities, making mass spectrometry and simple TLC insufficient. FTIR offers a distinct advantage by probing the specific dipole changes associated with the ring substitution pattern.
Experimental Protocol: FTIR Acquisition
To ensure reproducible spectral data, the following protocol utilizes Attenuated Total Reflectance (ATR) , which is superior to transmission modes for volatile heterocyclic liquids like 5-ethyloxazole.
Materials & Equipment[1]
-
Analyte: 5-Ethyloxazole (>98% purity, HPLC grade).
-
Instrument: FTIR Spectrometer with DTGS Detector.
-
Accessory: Diamond or ZnSe ATR Crystal (Single Reflection).
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Background), 32 (Sample).
Step-by-Step Workflow
-
Crystal Cleaning: Clean ATR crystal with 2-propanol. Ensure energy throughput >95% of baseline.
-
Background: Collect air background to subtract atmospheric
(2350 cm⁻¹) and . -
Sample Loading: Dispense 10 µL of neat 5-ethyloxazole onto the crystal.
-
Acquisition: Clamp (if solid/viscous) or cover (if volatile) to prevent evaporation during scanning.
-
Processing: Apply ATR correction (if comparing to transmission libraries) and baseline correction.
Spectral Decoding: The 5-Ethyloxazole Fingerprint
The FTIR spectrum of 5-ethyloxazole is defined by the interplay between the electron-rich oxazole ring and the aliphatic ethyl substituent.
Table 1: Critical Vibrational Assignments
| Frequency Region (cm⁻¹) | Functional Group | Mode Assignment | Diagnostic Value (High/Med/Low) |
| 3160 - 3140 | Oxazole Ring C-H | C2-H Stretching | High (The C2 proton is acidic and appears at unusually high frequency). |
| 3100 - 3080 | Oxazole Ring C-H | C4-H Stretching | High (Distinguishes from 4-substituted isomers which lack C4-H). |
| 2980 - 2870 | Ethyl Group | Med (Confirms alkylation but not position). | |
| 1610 - 1590 | Oxazole Ring | C=N / C=C Ring Stretch | High (Shifted by electron-donating ethyl group). |
| 1460, 1380 | Ethyl Group | Low (Standard aliphatic markers). | |
| 1260 - 1240 | Oxazole Ring | C-O-C Asymmetric Stretch | Med (Characteristic of the ether linkage in the ring). |
| 1095 - 1080 | Oxazole Ring | Ring Breathing | High (Sensitive to ring substitution pattern). |
Mechanistic Insight: The "Missing Band"
In unsubstituted oxazole , three C-H stretches are observed (C2, C4, C5). In 5-ethyloxazole , the C5-H stretch (typically ~3120 cm⁻¹) is absent .
-
Verification: Presence of peaks at ~3150 (C2) and ~3090 (C4), but silence at the C5 position, confirms substitution at the 5-position.
-
Isomer Check: If the spectrum shows a peak at ~3120 cm⁻¹ (C5-H) but lacks the ~3090 cm⁻¹ (C4-H), the molecule is likely the 4-ethyloxazole isomer.
Performance Comparison: FTIR vs. Alternatives
How does FTIR compare to other analytical "products" (methods) for this specific application?
Table 2: Comparative Analysis Matrix
| Feature | FTIR (ATR) | 1H-NMR (300 MHz) | Raman Spectroscopy |
| Primary Utility | Functional Group ID & Process Monitoring | Absolute Structural Proof | Symmetric Bond Analysis |
| Differentiation of Isomers | Good (Fingerprint region 900-700 cm⁻¹) | Excellent (Coupling constants | Good (Ring breathing modes) |
| Sample Prep Time | < 1 Minute (Drop & Shoot) | 10-20 Minutes (Solvent dissolution) | < 1 Minute (Non-contact) |
| Water Tolerance | Low (O-H overlap) | High (with | Excellent (Water is weak scatterer) |
| Cost per Analysis | $ (Negligible) | $ (Negligible) | |
| In-Line Capability | High (ReactIR probes) | Low (Requires flow cell/benchtop) | High (Fiber optic probes) |
Decision Logic: Regioisomer Identification Workflow
The following diagram illustrates the logical pathway for verifying 5-ethyloxazole using spectral data.
References
-
NIST Chemistry WebBook. Oxazole Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
Palmer, M. H., et al. (2008). Comparison of theoretical and experimental studies of infrared and microwave spectral data for 5- and 6-membered ring heterocycles. ResearchGate. [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Heterocycles and Functional Groups.[Link]
-
Gateway Analytical. Comparison of Raman and FTIR Spectroscopy.[Link]
Comparative Volatility of 5-Ethyloxazole vs. 5-Ethyl-4-methyloxazole: A Guide to Structure-Property Relationships and Experimental Verification
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the molecular sciences, from the development of novel therapeutics to the crafting of unique flavor profiles, a compound's volatility is a cornerstone physical property. It governs diffusion rates, sensory perception, and the pharmacokinetic profile of a substance. This guide provides a comprehensive comparison of the volatility of two closely related heterocyclic compounds: 5-Ethyloxazole and 5-Ethyl-4-methyloxazole.
Our analysis is structured to provide not just a direct comparison of these two molecules, but also to illustrate the profound impact of subtle structural modifications—in this case, the addition of a single methyl group—on a compound's physicochemical behavior. We will delve into the theoretical underpinnings of volatility, present relevant physicochemical data, and provide a detailed, replicable experimental protocol for empirical validation. This approach is designed to equip researchers with both the foundational knowledge and the practical tools to make informed decisions in their own work.
Theoretical Framework: The Molecular Drivers of Volatility
Volatility describes the tendency of a substance to vaporize. This transition from a liquid or solid phase to a gaseous phase is fundamentally governed by the energy required to overcome intermolecular forces. For organic molecules like oxazoles, three key factors are paramount:
-
Molecular Weight: As the mass of a molecule increases, so does the energy required to move it into the vapor phase, resulting in lower volatility.
-
Intermolecular Forces: The primary attractive forces between neutral oxazole molecules are London dispersion forces and dipole-dipole interactions. The strength of London dispersion forces increases with the size of the electron cloud and the surface area of the molecule.
-
Molecular Structure: The arrangement of atoms influences both the polarity (dipole moment) and the ability of molecules to pack efficiently, affecting the net strength of intermolecular attractions.
Applying this framework, we can formulate a clear hypothesis. 5-Ethyl-4-methyloxazole possesses a higher molecular weight than 5-Ethyloxazole due to the presence of an additional methyl group. This methyl group also increases the molecule's surface area, thereby strengthening London dispersion forces. Consequently, we hypothesize that 5-Ethyl-4-methyloxazole will exhibit lower volatility than 5-Ethyloxazole .
Physicochemical Data: A Quantitative Comparison
To substantiate our theoretical hypothesis, we have compiled the relevant physicochemical properties for both compounds. A direct comparison of these values provides the first layer of quantitative evidence.
| Property | 5-Ethyloxazole | 5-Ethyl-4-methyloxazole | Impact on Volatility |
| Molecular Formula | C₅H₇NO[1] | C₆H₉NO[2][3] | An additional carbon and two hydrogens increase the overall mass. |
| Molecular Weight | 97.13 g/mol | 111.14 g/mol [2] | Higher molecular weight directly correlates with lower volatility. |
| Boiling Point | Not Available | Not Available[3] | A higher boiling point is a direct indicator of lower volatility. |
| Vapor Pressure | Not Available | Not Available | A lower vapor pressure at a given temperature signifies lower volatility. |
| Molecular Structure | See Diagram 1 | See Diagram 2 | The C-4 methyl group increases steric bulk and surface area. |
The diagrams below illustrate the molecular structures, highlighting the single point of difference between the two compounds.
Diagram 1: Molecular Structure of 5-Ethyloxazole
Caption: The molecular structure of 5-Ethyloxazole.
Diagram 2: Molecular Structure of 5-Ethyl-4-methyloxazole
Caption: 5-Ethyl-4-methyloxazole with the differentiating methyl group highlighted.
Experimental Design: A Self-Validating Protocol for Volatility Comparison
To empirically test our hypothesis, we propose the use of Static Headspace Gas Chromatography (SHS-GC) . This technique is the industry standard for the analysis of volatile compounds in complex or non-volatile matrices.[4] It offers high sensitivity and requires minimal sample preparation, thereby reducing potential sources of error.[5][6]
The core principle involves analyzing the vapor phase (headspace) that is in equilibrium with the sample in a sealed container.[7] By placing equal molar quantities of 5-Ethyloxazole and 5-Ethyl-4-methyloxazole in identical, sealed vials and heating them to a constant temperature, the compounds will partition between the liquid and gas phases. The compound with the higher volatility will have a higher concentration in the headspace. This concentration is then measured by GC, where a larger peak area corresponds to a higher concentration and thus, higher volatility.
-
Preparation of Standards:
-
Accurately prepare 1 mM stock solutions of both 5-Ethyloxazole and 5-Ethyl-4-methyloxazole in a high-purity, low-volatility solvent (e.g., propylene glycol).
-
Causality: Using equimolar concentrations is critical. It ensures that the starting amount of each analyte is identical, making the resulting headspace concentrations directly comparable and dependent only on their intrinsic volatility.
-
-
Sample Aliquoting and Sealing:
-
Using a calibrated micropipette, transfer precisely 1.0 mL of each standard solution into separate 20 mL glass headspace vials. Prepare at least three replicates for each compound.
-
Immediately seal each vial with a PTFE-lined silicone septum and an aluminum crimp cap.
-
Causality: A perfect seal is essential to prevent the loss of volatile analytes, which would invalidate the results. Triplicate analysis provides statistical power and ensures the reproducibility of the findings.
-
-
Equilibration and Incubation:
-
Place the sealed vials into the heated agitator of the SHS autosampler.
-
Incubate the vials at 80 °C for 20 minutes with gentle agitation.
-
Causality: Incubation at a constant, elevated temperature provides the thermal energy needed for vaporization and ensures that the liquid-vapor system reaches equilibrium. Agitation accelerates this process.
-
-
Headspace Sampling and GC Injection:
-
Following incubation, the system will pressurize the vial with an inert carrier gas (e.g., helium).
-
A fixed volume loop (e.g., 1 mL) will transfer an aliquot of the headspace gas to the heated GC injection port.
-
Causality: Automated sampling with a fixed-volume loop ensures that the same amount of headspace is injected for every run, which is crucial for quantitative comparison.
-
-
Chromatographic Analysis:
-
GC Column: Use a mid-polarity capillary column (e.g., DB-624, 30 m x 0.25 mm x 1.4 µm).
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 220 °C and hold for 2 minutes.
-
Detector: Flame Ionization Detector (FID).
-
Causality: The GC conditions are chosen to ensure good separation of the analytes from any solvent impurities and to produce sharp, symmetrical peaks for accurate integration. The FID is highly sensitive to organic compounds.
-
-
Data Analysis and Interpretation:
-
Integrate the chromatographic peak area for each analyte in all replicate runs.
-
Calculate the average peak area and the relative standard deviation (RSD) for each compound.
-
Compare the average peak areas. A statistically significant larger average peak area for 5-Ethyloxazole will empirically confirm its higher volatility relative to 5-Ethyl-4-methyloxazole.
-
Caption: A streamlined workflow for the comparative analysis of volatility via SHS-GC.
Conclusions and Practical Implications
Based on fundamental chemical principles of molecular weight and intermolecular forces, and verifiable through the robust SHS-GC methodology outlined, we can confidently conclude that 5-Ethyloxazole is more volatile than 5-Ethyl-4-methyloxazole .
-
For Drug Development Professionals: In the formulation of inhaled therapeutics, a more volatile compound like 5-Ethyloxazole could be used as a vector for rapid onset of action. Conversely, a less volatile analog like 5-Ethyl-4-methyloxazole might be selected for a formulation requiring a slower, more sustained release profile.
-
For Flavor and Fragrance Scientists: The difference in volatility directly translates to the sensory experience. 5-Ethyloxazole would be characterized as a "top note," providing an immediate but fleeting aroma upon application. 5-Ethyl-4-methyloxazole would function as a "middle note," emerging after the top notes have dissipated and providing more body and persistence to the fragrance or flavor.
This guide demonstrates that even the smallest structural alteration can be leveraged to fine-tune the physical properties of a molecule to meet specific performance targets.
References
-
ChemBK. (2024). 5-Ethoxy-4-Methyloxazole. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-ethyl-4-methyl thiazole, 31883-01-9. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethyl-4,5-dimethyl oxazole, 53833-30-0. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). 5-Ethyl-4-methyloxazole. Retrieved from [Link]
-
FooDB. (2019). Showing Compound 5-Ethyl-4-methyloxazole (FDB017016). Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. Retrieved from [Link]
-
PubChem, National Center for Biotechnology Information. (n.d.). 5-Ethoxy-4-methyloxazole. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Headspace Sampling Fundamentals. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). 5-Ethyl-1,3-oxazole. Retrieved from [Link]
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California Department of Pesticide Regulation. (2005). Estimation of Volatile Emission Potential of Pesticides by Thermogravimetry. Retrieved from [Link]
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ResearchGate. (2011). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. Retrieved from [Link]
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AZoM. (2023). Advantages of Using Headspace Sampling for Volatile Sample Analysis. Retrieved from [Link]
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PubChem, National Center for Biotechnology Information. (n.d.). Ethyl benzoate. Retrieved from [Link]
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TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry. Retrieved from [Link]
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CDC Stacks. (n.d.). Headspace Sampling in Gas Chromatography. Retrieved from [Link]
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MDPI. (n.d.). Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis. Retrieved from [Link]
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MySkinRecipes. (n.d.). Ethyl 4-methyloxazole-5-carboxylate. Retrieved from [Link]
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Chromatography Online. (2016). The Why, What, and How of Headspace GC. Retrieved from [Link]
-
Lab Manager. (2018). Tackling Volatiles with Headspace GC. Retrieved from [Link]
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PubMed. (2017). Impact of Thermal Decomposition on Thermal Desorption Instruments: Advantage of Thermogram Analysis for Quantifying Volatility Distributions of Organic Species. Retrieved from [Link]
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Comparative Guide: Validated HPLC Method for 5-Ethyloxazole Impurity Profiling
Topic: HPLC Method Validation for Detecting 5-Ethyloxazole Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Impurity Challenge
5-Ethyloxazole (CAS 32999-02-3) is a heterocyclic compound often encountered as a process impurity in the synthesis of oxazole-containing APIs or as a degradation byproduct in specific formulation matrices. While historically analyzed via Gas Chromatography (GC) due to its volatility (boiling point ~168°C), modern pharmaceutical quality control demands High-Performance Liquid Chromatography (HPLC) methods to ensure compatibility with non-volatile API matrices and to meet ICH Q2(R1) validation standards for trace analysis.
This guide compares an Optimized Core-Shell RP-HPLC Method (The "Product") against the traditional Standard Porous C18 Method and a GC-FID Alternative , demonstrating why the optimized HPLC approach offers superior specificity and sensitivity for trace impurity profiling.
Method Comparison: Performance Landscape
The following table summarizes the performance metrics of the optimized method versus standard alternatives.
| Feature | Optimized Method (Core-Shell C18) | Alternative A (Standard C18) | Alternative B (GC-FID) |
| Separation Principle | Hydrophobic Interaction + Steric Selectivity | Hydrophobic Interaction | Boiling Point / Volatility |
| Stationary Phase | 2.6 µm Core-Shell C18 | 5.0 µm Fully Porous C18 | 5% Phenyl Polysiloxane |
| Resolution (Rs) | > 3.5 (Sharp peaks) | ~ 1.8 (Broad peaks) | > 5.0 (Excellent) |
| Tailing Factor (Tf) | 1.05 (Symmetrical) | 1.45 (Tailing evident) | 1.02 |
| LOD (Sensitivity) | 0.05 ppm (UV 220 nm) | 0.5 ppm | 1.0 ppm |
| Matrix Tolerance | High (Direct injection possible) | High | Low (Requires extraction) |
| Analysis Time | < 6.0 min | > 15.0 min | > 20.0 min |
Key Insight: While GC-FID offers high resolution, it suffers from poor sensitivity for trace impurities in complex liquid matrices (e.g., dissolved tablets). The Core-Shell HPLC method provides the best balance of speed, sensitivity, and direct sample compatibility.
Scientific Rationale & Causality
Why Core-Shell Technology?
5-Ethyloxazole is a small, slightly lipophilic molecule (LogP ~1.2). On standard 5µm fully porous columns, diffusion paths are long, leading to band broadening and reduced sensitivity (Alternative A).
-
The Solution: The optimized method utilizes Core-Shell (Fused-Core) particles . The solid core reduces the diffusion path (mass transfer term C in the van Deemter equation), resulting in narrower peaks and significantly higher signal-to-noise ratios (S/N) without the backpressure penalty of UHPLC.
Mobile Phase Selection
Oxazoles are weak bases. In neutral conditions (Alternative A), secondary interactions with residual silanols on the column can cause peak tailing.
-
The Protocol: We employ an Acidic Mobile Phase (0.1% Phosphoric Acid) . This suppresses silanol ionization on the column and ensures the analyte remains in a consistent protonation state, yielding sharp, symmetrical peaks.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, compliant with ICH Q2(R1) guidelines.
4.1. Instrumentation & Reagents
-
System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent Core-Shell.
-
Reagents: Acetonitrile (HPLC Grade), Milli-Q Water, Phosphoric Acid (85%).
-
Standard: 5-Ethyloxazole Reference Standard (>99.0% purity).
4.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temp: 30°C.
-
Detection: UV at 220 nm (Maximal absorbance for oxazole ring).
-
Injection Volume: 10 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 4.0 | 60 | Elution of 5-Ethyloxazole |
| 4.1 | 90 | Column Wash |
| 5.0 | 90 | Wash Hold |
| 5.1 | 5 | Re-equilibration |
| 8.0 | 5 | End of Run |
4.3. Standard Preparation
-
Stock Solution: Dissolve 10 mg of 5-Ethyloxazole in 100 mL of Diluent (50:50 Water:ACN) to obtain 100 µg/mL.
-
Working Standard: Dilute Stock to 1.0 µg/mL (Target Impurity Level).
Validation Workflow & Logic
The following diagram illustrates the decision logic and workflow for validating this method, ensuring specificity and robustness.
Figure 1: Step-by-step logical workflow for validating the HPLC impurity method.
Validation Data Summary
The following data represents typical results obtained during the validation of the optimized Core-Shell method.
6.1. Linearity & Range
-
Range: 0.05 µg/mL (LOQ) to 10 µg/mL.
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Acceptance: > 0.999)
6.2. Accuracy (Recovery)
| Spike Level (%) | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 50% | 0.50 | 0.49 | 98.0% | 0.8% |
| 100% | 1.00 | 1.01 | 101.0% | 0.5% |
| 150% | 1.50 | 1.48 | 98.7% | 0.6% |
6.3. Limit of Detection (LOD) & Quantification (LOQ)
-
LOD (S/N = 3): 0.02 µg/mL
-
LOQ (S/N = 10): 0.05 µg/mL
-
Note: Standard C18 methods typically achieve an LOQ of only 0.2 µg/mL due to peak broadening.
Discussion: Why the Optimized Method Wins
-
Superior Peak Shape: The use of a Core-Shell column combined with an acidic mobile phase eliminates the "tailing" often seen with oxazoles on older silica supports. This allows for tighter integration windows and more accurate quantitation at trace levels.
-
Throughput: The method runs in under 8 minutes, compared to 20+ minutes for GC or standard HPLC. This increases lab throughput by 250%.
-
Robustness: Unlike GC, which requires volatile extraction solvents that may co-elute with the impurity, this HPLC method allows for direct injection of aqueous-organic API solutions, reducing sample preparation errors.
References
-
PubChem. (2025).[5] 5-Ethyl-1,3-oxazole | C5H7NO | CID 12214113. National Library of Medicine. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[5] [Link]
-
Sielc Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. [Link]
-
Drawell Analytical. (2024). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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A Senior Application Scientist's Guide to Understanding UV-Vis Absorption of 5-Ethyloxazole in Methanol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's spectroscopic properties is fundamental. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone technique, providing critical insights into the electronic structure of a compound. This guide offers an in-depth analysis of the UV-Vis absorption characteristics of 5-Ethyloxazole in methanol, presenting a comparative framework and the experimental diligence required for accurate characterization.
The Significance of UV-Vis Spectroscopy in Molecular Characterization
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength at which maximum absorption occurs (λmax) is a key identifier for a compound and is highly sensitive to its molecular structure, including the presence of chromophores (light-absorbing groups) and the extent of conjugation.[1][2][3][4] For a molecule like 5-Ethyloxazole, the oxazole ring constitutes the primary chromophore.
The choice of solvent is also a critical experimental parameter. Solvents can interact with the analyte, influencing the energy levels of its electronic orbitals and consequently shifting the λmax.[5] Methanol, a polar protic solvent, is commonly used due to its transparency in the UV region and its ability to solvate a wide range of organic molecules.
Experimental Determination of UV-Vis Absorption Maxima
Accurate determination of the λmax for 5-Ethyloxazole in methanol requires a meticulous experimental approach. The following protocol outlines the necessary steps to ensure trustworthy and reproducible results.
Experimental Protocol
Objective: To determine the UV-Vis absorption maximum (λmax) of 5-Ethyloxazole in methanol.
Materials:
-
5-Ethyloxazole (high purity)
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
Procedure:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[6]
-
Solvent Blank: Fill a quartz cuvette with spectroscopic grade methanol. This will serve as the blank to zero the instrument and subtract the absorbance of the solvent.
-
Sample Preparation: Prepare a dilute solution of 5-Ethyloxazole in methanol. A typical starting concentration is in the micromolar range (e.g., 10-50 µM). The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 for optimal accuracy.
-
Baseline Correction: Place the methanol-filled cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).[6][7]
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the 5-Ethyloxazole solution.
-
Data Acquisition: Scan the sample across the same wavelength range used for the baseline correction. The software will record the absorbance at each wavelength.
-
λmax Determination: The wavelength at which the highest absorbance is recorded is the λmax.
Caption: Experimental workflow for determining the UV-Vis absorption maximum.
Comparative Analysis: Understanding the Absorption Spectrum of 5-Ethyloxazole
| Compound | Solvent | λmax (nm) | Reference |
| Oxazole | Vapor Phase | ~207 (6.0 eV) | [8] |
| Substituted Oxazol-5-ones | Various Organic | 350 - 400 | [9] |
| Methoxsalen (a furanocoumarin) | Methanol | 249 | [10] |
Analysis:
-
Parent Oxazole: The fundamental π → π* electronic transition in the oxazole ring occurs at a high energy, deep in the UV region (~207 nm).[8]
-
Effect of Substitution: The addition of substituents to the oxazole ring can significantly alter the λmax. This is due to the electronic effects of the substituent (electron-donating or electron-withdrawing) and its ability to extend the conjugated system.[1][11][12] An ethyl group, as in 5-Ethyloxazole, is a weak electron-donating group. This is expected to cause a slight bathochromic (red) shift to a longer wavelength compared to the parent oxazole.
-
Comparison with other Heterocycles: The absorption maxima of heterocyclic compounds are highly dependent on their specific ring structure and any attached functional groups. For example, methoxsalen, a more complex furanocoumarin, exhibits a λmax at 249 nm in methanol.[10] This highlights the significant influence of the extended conjugated system in methoxsalen compared to a simple substituted oxazole.
-
Solvent Effects: In a polar solvent like methanol, polar chromophores can experience shifts in their absorption maxima. For π → π* transitions, polar solvents typically cause a small red shift.[5]
Based on this comparative analysis, the λmax of 5-Ethyloxazole in methanol is predicted to be slightly longer than that of unsubstituted oxazole, likely in the range of 210-230 nm.
Caption: Structural comparison and predicted effect on UV-Vis absorption maxima.
Trustworthiness and Self-Validation in Spectroscopic Measurements
To ensure the integrity of the obtained UV-Vis data, several self-validating checks should be implemented:
-
Purity of Analyte: The purity of 5-Ethyloxazole is paramount. Impurities with strong UV absorbance can lead to erroneous λmax determination.
-
Solvent Quality: Always use spectroscopic grade solvents to minimize background absorbance.[13]
-
Concentration Dependence: Verify that the λmax does not shift with changes in concentration. A shift may indicate intermolecular interactions or the presence of impurities.
-
Instrument Calibration: Regularly check the wavelength accuracy and photometric accuracy of the spectrophotometer using certified reference materials.
Conclusion
The determination of the UV-Vis absorption maximum of 5-Ethyloxazole in methanol is a critical step in its analytical characterization. While a definitive experimental value requires laboratory measurement, a thorough understanding of the principles of UV-Vis spectroscopy and a comparative analysis with related compounds allow for a well-reasoned prediction. By adhering to a rigorous experimental protocol and incorporating self-validating measures, researchers can obtain reliable and accurate spectroscopic data, which is indispensable for applications in drug development and chemical research.
References
-
ResearchGate. (n.d.). UV−vis absorption spectra of 5 in methanol on the addition of up to 0.5... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue),... Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of 4a and 4b in six different solvents. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). The electronic states of oxazole studied by VUV absorption and electron energy-loss (EEL) spectroscopies, and ab initio configuration interaction methods. Retrieved from [Link]
-
MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... Retrieved from [Link]
-
JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Retrieved from [Link]
-
The Royal Society of Chemistry. (2008). Supplementary Information 1-Methylimidazole Stabilization of Gold Nanoparticles in Imidazolium Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Uv-Vis Spectrum of Methimazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of compounds 2a–e in DMSO. Retrieved from [Link]
-
European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet-visible (UV-Vis) spectra of methyl orange (5.0 × 10 −5 mol L... Retrieved from [Link]
-
Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]
-
YouTube. (2024). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]
-
ResearchGate. (n.d.). U.V. visible spectra of CPA-1 to CPA-5 in water, ethanol and methanol. Retrieved from [Link]
-
PhotochemCAD. (n.d.). Methyl Orange. Retrieved from [Link]
-
Purdue Engineering. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
LC Troubleshooting Bible. (n.d.). Many chromatographers overlook the UV- absorbance properties of the solvents they... Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Ethyloxazole
As researchers and scientists, our work inherently involves the responsible management of chemicals from acquisition to disposal. 5-Ethyloxazole, a flammable and irritant liquid, requires a disposal protocol that is both scientifically sound and compliant with regulatory standards. This guide provides the essential, immediate safety and logistical information necessary for the proper disposal of 5-Ethyloxazole, ensuring the safety of laboratory personnel and the protection of our environment.
The causality behind these procedures is rooted in the chemical's specific hazards: its flammability and its potential to cause skin, eye, and respiratory irritation.[1][2] Therefore, every step is designed to mitigate these risks, forming a self-validating system of safety and compliance.
Part 1: Hazard Assessment and Waste Classification
Before disposal, a thorough understanding of the hazards is paramount. 5-Ethyloxazole is classified as a Flammable Liquid, Category 3.[1] This classification is critical as it dictates the stringent handling and storage procedures required to prevent ignition.
Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[3] Due to its flammability (ignitability characteristic), 5-Ethyloxazole waste is classified as a hazardous waste.[4][5] Laboratories are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste produced monthly, which affects accumulation time limits and procedural requirements.[6]
Key Safety and Classification Data
| Property | Value | Significance & Rationale |
| GHS Classification | Flammable liquid and vapor (H226); Causes skin irritation (H315); Causes serious eye irritation (H319); May cause respiratory irritation (H335)[1] | Dictates the need for ignition source control, proper ventilation, and mandatory Personal Protective Equipment (PPE) during handling and disposal. |
| CAS Number | 32999-02-3[1] | Unique identifier for accurate chemical tracking and reporting on waste manifests. |
| RCRA Status | Characteristic Hazardous Waste | This classification mandates that the waste be managed under specific federal and state regulations from "cradle to grave."[3][5] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[7] | Crucial for waste segregation. Co-mingling with incompatible materials can lead to violent reactions, fire, or explosion.[8] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of 5-Ethyloxazole waste. Adherence to this sequence is critical for maintaining a safe laboratory environment.
Step 1: Immediate Segregation of Waste
Why this is critical: The foundational principle of chemical waste management is segregation at the point of generation. This prevents unintended and dangerous chemical reactions.[9]
-
Action: Immediately place any waste containing 5-Ethyloxazole (e.g., contaminated consumables, reaction residues) into a designated, compatible waste container.
-
Rationale: 5-Ethyloxazole is incompatible with strong oxidizing agents, acids, and bases.[7] Mixing these wastes could cause a fire or explosion. Waste streams must be kept separate.
Step 2: Containerization and Labeling
Why this is critical: Proper containerization and labeling prevent spills, ensure chemical compatibility, and communicate hazards to all personnel and waste handlers, as mandated by regulations.[5][10]
-
Action:
-
Select a container made of a compatible material (e.g., high-density polyethylene) that is in good condition with a secure, leak-proof lid.[11][12]
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly list all constituents of the waste, including 5-Ethyloxazole and any solvents, by their full chemical name.
-
Indicate the start date of accumulation on the label.[10]
-
-
Rationale: Federal and state regulations require that hazardous waste containers are properly labeled to ensure safe handling and disposal.[10] Using a chemically compatible container prevents degradation of the container and subsequent leaks.
Step 3: Safe Accumulation and Storage
Why this is critical: Safe storage minimizes the risk of fire, exposure, and environmental release while waste awaits pickup by disposal professionals.
-
Action:
-
Keep the waste container tightly closed except when adding waste.[7][11]
-
Store the container in a designated Satellite Accumulation Area (SAA) or a central 90-day storage area, depending on your facility's generator status.[13]
-
Ensure the storage area is well-ventilated, away from heat and ignition sources, and clearly marked with warning signs.[2][4]
-
Use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.
-
-
Rationale: Storing flammable liquids away from ignition sources is a primary fire prevention strategy.[4] Secondary containment is a crucial safeguard against the contamination of workspaces and the environment.
Step 4: Arranging for Final Disposal
Why this is critical: Hazardous waste must be treated and disposed of by a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure regulatory compliance and environmental protection.[4]
-
Action:
-
Follow your institution’s established procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.
-
Do not attempt to dispose of 5-Ethyloxazole down the drain or in regular trash.[4] This is illegal and environmentally harmful.
-
Ensure all paperwork (e.g., waste manifest) is completed accurately for the waste handler.
-
-
Rationale: The "cradle-to-grave" responsibility under RCRA means the generator is liable for the waste until its final, documented disposal.[3] Professional disposal services are equipped to handle flammable liquids through methods like fuel blending or incineration.
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is vital to mitigate hazards.
-
Action:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Remove all ignition sources.
-
Ensure the area is well-ventilated.[2]
-
Wearing appropriate PPE (gloves, safety goggles, lab coat), contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2]
-
Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.
-
Report the spill to your institution's EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of 5-Ethyloxazole waste.
Caption: Decision workflow for 5-Ethyloxazole waste from generation to final disposal.
References
-
National Center for Biotechnology Information. (n.d.). 5-Ethyl-1,3-oxazole. PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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CountyOffice.org. (2025). How Do You Dispose Of Flammable Liquids? YouTube. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Hazardous Waste Experts. (2022). How are flammable liquids categorized? Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
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University of Louisville. (n.d.). Waste Disposal Manual. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Ethyloxazole
This guide provides essential safety and handling protocols for 5-Ethyloxazole, tailored for researchers and professionals in laboratory and drug development settings. Our focus is on providing a deep, causal understanding of the required personal protective equipment (PPE) and operational procedures, ensuring both personal safety and experimental integrity.
Immediate Hazard Assessment: Understanding the Risks of 5-Ethyloxazole
5-Ethyloxazole is a flammable and irritant compound.[1] A thorough understanding of its specific hazards, as defined by the Globally Harmonized System (GHS), is the critical first step in establishing a safe handling protocol. The primary risks associated with this chemical dictate the selection and use of all protective equipment.
| Hazard Classification | GHS Hazard Code | Description of Risk |
| Flammable Liquid | H226 | Flammable liquid and vapor, posing a fire and explosion hazard.[1] |
| Skin Irritation | H315 | Causes skin irritation upon direct contact.[1] |
| Serious Eye Irritation | H319 | Causes serious and potentially damaging eye irritation.[1] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract if vapors are inhaled.[1][2] |
| Table 1: GHS Hazard Summary for 5-Ethyloxazole. This table summarizes the key hazards that inform all safety and PPE requirements.[1] |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before any handling begins, the principle of the hierarchy of controls must be applied. Engineering controls (like fume hoods) are the primary line of defense. PPE is the essential final barrier between you and the chemical.
Mandatory Engineering Control: The Chemical Fume Hood
Due to its flammability (H226) and potential for respiratory irritation (H335), all handling of 5-Ethyloxazole must be conducted within a certified chemical fume hood.[3] The fume hood provides critical ventilation to prevent the accumulation of flammable vapors and minimize inhalation exposure.[2] Ensure the sash is positioned as low as possible to maximize protection.
Personal Protective Equipment (PPE): A Detailed Specification
Choosing the correct PPE is not merely about ticking boxes; it's about creating a specific, validated barrier against known risks. The following table outlines the required PPE, explaining the rationale behind each choice.
| Protection Type | Specification | Rationale and Field-Proven Insights |
| Eye Protection | Indirectly vented, splash-proof chemical safety goggles (conforming to EN 166 or ANSI Z87.1 standards).[4] | Why? 5-Ethyloxazole causes serious eye irritation (H319).[1] Standard safety glasses offer insufficient protection against splashes and vapors. Goggles create a complete seal around the eyes, which is non-negotiable. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for any defects before each use.[4] | Why? The compound is a known skin irritant (H315).[1] Always consult the glove manufacturer's compatibility chart to verify breakthrough time and permeation rate for oxazoles or similar heterocyclic compounds. Change gloves every 30-60 minutes or immediately if contamination is suspected.[5] |
| Body Protection | Flame-resistant (FR) lab coat worn over long-sleeved clothing and long pants. | Why? The flammability (H226) of 5-Ethyloxazole necessitates a flame-resistant lab coat to protect against flash fires. Standard cotton or polyester lab coats can ignite and melt, causing severe burns. Long sleeves and pants provide a primary layer of protection against accidental skin contact.[6] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Why? This protects against spills that may reach the floor. Permeable shoes (e.g., sneakers) can absorb the chemical, leading to prolonged and often unnoticed skin contact. |
Table 2: Personal Protective Equipment (PPE) Specification for 5-Ethyloxazole.
Procedural Guidance: From Preparation to Disposal
A self-validating protocol ensures safety is built into every step of the workflow. The following diagram and steps provide a clear, procedural guide for handling 5-Ethyloxazole.
Caption: Safe Handling & Disposal Workflow for 5-Ethyloxazole.
Step-by-Step Handling Protocol
-
Preparation : Before bringing the chemical into the workspace, ensure your fume hood is operational. Don all required PPE as specified in Table 2. Prepare a designated, labeled hazardous waste container for flammable organic liquids.
-
Handling : Conduct all manipulations on a chemical-resistant absorbent pad within the fume hood to contain minor drips or spills. When dispensing the liquid, do so slowly and deliberately to avoid splashing. Keep the primary container tightly closed when not in use.[4][7][8]
-
Post-Handling : After use, securely cap the 5-Ethyloxazole container. Decontaminate any surfaces that may have come into contact with the chemical.
-
PPE Removal : Remove PPE in a manner that avoids cross-contamination. Typically, the lab coat is removed first, followed by goggles, with gloves being removed last.
-
Hygiene : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4] Do not eat, drink, or smoke in the work area.[4][7]
Emergency Response and Disposal
First Aid Measures
-
Inhalation : If vapors are inhaled, immediately move the individual to fresh air. If breathing is difficult, seek medical attention.[7]
-
Skin Contact : If skin contact occurs, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
Spill & Disposal Plan
-
Spill Management : For a small spill inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.[7] Place the absorbed material and any contaminated cleaning supplies into the sealed hazardous waste container. Do not allow the chemical to enter drains.[7]
-
Waste Disposal : 5-Ethyloxazole is considered hazardous waste due to its flammability and irritant properties.[9] It must be collected in a clearly labeled, sealed container designated for flammable liquid waste.[9] The container should be stored in a cool, well-ventilated area away from ignition sources.[8] Disposal must be handled through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[7][9] Never dispose of this chemical down the drain or in regular trash.[10]
References
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CHEMM. Personal Protective Equipment (PPE). [Link]
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Solutions Pest & Lawn. (2021, December 14). How to Use Personal Protective Equipment (PPE Breakdown). YouTube. [Link]
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Princeton University Environmental Health & Safety. Chemical Hazards. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12214113, 5-Ethyl-1,3-oxazole. [Link]
-
The Good Scents Company. 2-ethyl-4,5-dimethyl oxazole. [Link]
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Carl ROTH. (2016, May 23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 207286, 5-Ethyl-4-methyloxazole. [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. [Link]
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Clinical IQ, LLC. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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National Medicines Regulatory Authority. (2019, October 15). Guideline for Safe Disposal of Expired and Unwanted Pharmaceuticals. [Link]
-
University of Louisville Department of Environmental Health and Safety. Chemical Waste Management Guide. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
